Quinolin-4(3H)-one
Description
Significance of Quinolin-4(3H)-one as a Privileged Heterocyclic Scaffold
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of biological activities. The this compound nucleus is widely recognized as such a scaffold. scirp.orgacs.orgnih.gov Its derivatives have been a focal point of research due to their extensive pharmacological potential, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. mdpi.comeco-vector.comekb.egnih.gov
The versatility of the this compound scaffold stems from the various positions on its bicyclic system (the benzene (B151609) and pyrimidinone rings) that can be functionalized. researchgate.net Modifications at positions 2 and 3, for instance, have been shown to yield compounds with significantly enhanced biological activities. scirp.org This adaptability allows for the creation of large libraries of derivatives, each with potentially unique properties, making it a cornerstone in the design and synthesis of novel chemical compounds. ijprajournal.com The stability of the quinazolinone ring system towards metabolic oxidation, reduction, and hydrolysis further enhances its appeal as a foundational structure in chemical synthesis. researchgate.net
The broad applicability of the this compound scaffold is evident in the sheer number of natural and synthetic compounds that incorporate this core structure. nih.gov It is a recurring motif in over 200 naturally occurring alkaloids and is a key component in numerous synthetic compounds developed for a variety of research applications. nih.gov
Historical Context of this compound Research
The journey of this compound research began in the late 19th century. The first synthesis of a quinolinone compound was reported around this period, marking the inception of a field of study that would grow exponentially in the decades to follow. nih.gov A significant milestone in the early research of this scaffold was the synthesis of the first 4(3H)-quinazolinone compound in 1869 from anthranilic acid and cyanogen. ijprajournal.com
The early 20th century saw continued interest in the synthesis and properties of quinolinone derivatives. However, it was in the mid-20th century that research in this area gained significant momentum. A pivotal moment was the elucidation of the structure of febrifugine (B1672321) in the early 1950s, an alkaloid containing the 4(3H)-quinazolinone scaffold, which was known for its antimalarial properties in traditional Chinese medicine. ijprajournal.com This discovery spurred intense investigation into the synthesis and biological activities of other quinazolinone-based compounds. ijprajournal.com
The development of synthetic methodologies has been a continuous focus of this compound research. Over the years, numerous synthetic routes have been developed, allowing for the efficient and versatile construction of the quinazolinone core and its derivatives. nih.gov These methods range from classical condensation reactions to more modern techniques, reflecting the evolution of organic synthesis as a discipline. srce.hrijarsct.co.in The ongoing development of novel synthetic strategies continues to be a driving force in the exploration of the chemical potential of the this compound scaffold. acs.orgnih.gov
Detailed Research Findings
The following table summarizes key research findings related to the diverse activities of this compound derivatives:
| Research Area | Key Findings | Citations |
| Antimicrobial Activity | Quinazolin-4(3H)-one derivatives have demonstrated significant activity against a range of bacteria and fungi. mdpi.comeco-vector.comekb.eg The introduction of specific substituents, such as a naphthyl radical or an amide group, can enhance activity against strains like Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Some derivatives act by inhibiting bacterial DNA gyrase and topoisomerase IV. eco-vector.com | mdpi.comeco-vector.comekb.eg |
| Anticancer Activity | The quinazolinone nucleus is a scaffold for many antitumor drugs. scirp.org These compounds can act through various mechanisms, including the inhibition of enzymes like dihydrofolate reductase (DHFR) and tyrosine kinase receptors (TKR). scirp.org The modification of the methyl group at the second position has led to analogues with notable biological activity. scirp.org | scirp.org |
| Antiviral Activity | Research has explored the potential of quinazolinone derivatives as antiviral agents, including activity against HIV. scirp.orgmdpi.com | scirp.orgmdpi.com |
| Anti-inflammatory Activity | The this compound scaffold has been utilized to develop compounds with anti-inflammatory properties. mdpi.comekb.eg | mdpi.comekb.eg |
| Central Nervous System (CNS) Activity | Certain derivatives have been investigated for their effects on the central nervous system, including anticonvulsant and hypnotic activities. scirp.orgekb.eg | scirp.orgekb.eg |
Structure
2D Structure
3D Structure
Properties
CAS No. |
758684-45-6 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3H-quinolin-4-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,6H,5H2 |
InChI Key |
HETSDWRDICBRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies for Quinolin 4 3h One and Its Derivatives
Classical Synthetic Routes
The foundational methods for constructing the quinolin-4(3H)-one core have been established for over a century. These routes, while robust, often necessitate stringent reaction conditions.
Niementowski Reaction and its Modified Protocols
The Niementowski reaction is a cornerstone in the synthesis of quinazolin-4(3H)-ones, which are structurally related to quinolin-4(3H)-ones. The classical approach involves the thermal condensation of anthranilic acids with amides. wikipedia.org This method, however, typically requires high temperatures and can involve lengthy reaction times. nih.gov The analogous Niementowski quinoline (B57606) synthesis reacts anthranilic acids with ketones or aldehydes to yield γ-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with quinolin-4(3H)-ones. wikipedia.org
The mechanism is believed to proceed similarly to the Friedländer synthesis, initiating with the formation of a Schiff base, followed by an intramolecular condensation and subsequent dehydration to form the quinoline ring. wikipedia.org
Several modifications have been developed to improve the practicality of the Niementowski synthesis.
Alternative Reagents: One significant modification involves substituting anthranilic acid with isatoic anhydride (B1165640). nih.gov
Catalysis: The addition of reagents like phosphorus oxychloride or the use of catalytic amounts of acid or base can mediate the condensation under less harsh conditions. wikipedia.org Polyphosphoric acid has also been employed to facilitate the reaction. wikipedia.org
These modifications aim to enhance yields and broaden the substrate scope, making the Niementowski route more versatile for creating diverse derivatives.
Benzoxazinone (B8607429) Intermediate Approaches
The use of 4H-3,1-benzoxazin-4-ones as stable, isolable intermediates is a prevalent and versatile strategy for synthesizing this compound derivatives, particularly 2,3-disubstituted quinazolin-4-ones. rjptonline.org The general two-step process begins with the cyclization of an N-acylanthranilic acid, often formed in situ from anthranilic acid and an acid anhydride or acyl chloride. ijprajournal.comuomosul.edu.iq The resulting benzoxazinone is then treated with a primary amine or other nitrogen nucleophiles to yield the target quinazolinone.
For instance, anthranilic acid can be converted to 2-propyl-4H-3,1-benzoxazinone, which upon reaction with ammonium (B1175870) acetate (B1210297), yields 2-propylquinazolin-4(3H)-one. srce.hr Similarly, reacting benzoxazinone intermediates with hydrazine (B178648) hydrate (B1144303) is a common method for producing 3-amino-4(3H)-quinazolinones. uomosul.edu.iqmediresonline.org This approach allows for the systematic introduction of substituents at the 2- and 3-positions of the quinazolinone ring. One-pot protocols have also been developed where the benzoxazinone is formed and reacted with an amine without isolation, streamlining the synthetic process. rjptonline.org
Cyclocondensation Reactions
Cyclocondensation reactions represent a broad and fundamental class of methods for assembling the this compound skeleton. Beyond the specific examples above, other notable cyclocondensation strategies are widely employed.
A prominent method is the three-component, one-pot condensation of anthranilic acid, an amine, and an orthoester (such as triethyl orthoformate) or formic acid. researchgate.netmdpi.com This reaction is typically acid-catalyzed and offers a direct route to 3-substituted quinazolin-4-ones. Another classical named reaction is the Camps quinoline synthesis, which involves the base-catalyzed cyclization of an o-acylaminoacetophenone to form a hydroxyquinoline, a tautomer of quinolin-4(one). mdpi.com More recently, a domino three-component reaction of arenediazonium salts, nitriles, and anthranilates has been developed to afford 3-arylquinazolin-4(3H)-ones through multiple C–N bond formations in a single pot. acs.org
Modern and Sustainable Synthetic Strategies
In response to the growing demand for environmentally benign chemical processes, modern techniques focusing on energy efficiency and reduced waste have been applied to the synthesis of quinolin-4(3H)-ones.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has emerged as a powerful tool for accelerating organic reactions, and the synthesis of quinolin-4(3H)-ones is no exception. srce.hr This non-conventional energy source can dramatically reduce reaction times from hours to minutes and frequently leads to higher product yields with fewer by-products compared to conventional heating. nih.govmdpi.com
MWI has been successfully applied to nearly all classical routes:
Niementowski Reaction: The microwave-assisted Niementowski reaction can be performed under solvent-free conditions, often using a solid support like montmorillonite (B579905) K-10 clay, which acts as both an energy transfer medium and an acidic catalyst. nih.govijarsct.co.in
Cyclocondensation Reactions: The three-component synthesis of 4(3H)-quinazolinones from anthranilic acid, anilines, and orthoesters is highly efficient under MWI, particularly when catalyzed by heteropolyacids in solvent-free conditions. mdpi.comresearchgate.net
Benzoxazinone Routes: The conversion of benzoxazinone intermediates to quinazolinones is also significantly accelerated by microwave heating. srce.hr
The table below summarizes findings from various studies on microwave-assisted synthesis.
| Starting Materials | Catalyst/Conditions | Product Type | Reaction Time | Yield (%) | Reference |
| Anthranilic Acid, Formamide | Montmorillonite K-10, Solvent-free, MWI | 3H-Quinazolin-4-one | 4 min | Good | nih.gov |
| Anthranilic Acid, Aniline (B41778), Triethyl Orthoformate | H₃PW₁₂O₄₀, Solvent-free, MWI (450W) | 3-Phenyl-4(3H)-quinazolinone | 13 min | 80% | mdpi.com |
| 2-Propyl-4H-3,1-benzoxazinone, Ammonium Acetate | MWI (100W, 120°C) | 2-Propylquinazolin-4(3H)-one | 2-5 min | N/A | srce.hr |
| Anthranilamide, Benzaldehyde (B42025) | SbCl₃ (1 mol%), Solvent-free, MWI (200W) | 2-Phenyl-quinazolin-4(3H)-one | 3-5 min | 94% | scispace.com |
| Aniline, Ethyl Acetoacetate | NKC-9 Resin, Solvent-free, MWI (400W) | 2-Methyl-1H-quinolin-4-one | 1.5 min | High | asianpubs.org |
Ultrasonic-Assisted Reactions
Ultrasonic irradiation provides another green alternative for promoting chemical reactions through the phenomenon of acoustic cavitation. royalsocietypublishing.org This technique has been effectively used to synthesize quinoline and its derivatives, offering advantages such as shorter reaction times, mild conditions, and often improved yields.
Ultrasound has been applied in various synthetic transformations leading to quinolinone-based structures:
O-alkylation: The synthesis of 4-alkoxy-2-methylquinolines from the corresponding quinolin-4-ol was achieved in just 15 minutes using ultrasound, a significant improvement over the 18 hours required by conventional stirring methods. nih.gov
Multicomponent Reactions: A three-component, one-pot cyclocondensation to produce pyrimido[4,5-b]quinoline derivatives was successfully performed using ultrasound as the heating method. royalsocietypublishing.org Similarly, an efficient synthesis of complex spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline] derivatives was developed in water under ultrasonic irradiation. orientjchem.org
The table below presents comparative data on ultrasonic-assisted synthesis.
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
| O-Alkylation of 6-methoxy-2-methylquinolin-4-ol | Ultrasound (Sonication) | 15 min | 45-84% | nih.gov |
| O-Alkylation of 6-methoxy-2-methylquinolin-4-ol | Conventional Stirring | 18 h | 49-95% | nih.gov |
| Three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]diones | Ultrasound (50°C) | 5 min | 86% | orientjchem.org |
Solvent-Free Reaction Conditions
The synthesis of this compound and its derivatives under solvent-free conditions represents a significant advancement in green chemistry, minimizing the use of hazardous organic solvents and often leading to improved reaction efficiency. scispace.comsrce.hr Microwave irradiation has emerged as a powerful tool in this context, frequently employed to accelerate reactions and enhance yields. scispace.comijarsct.co.in
One notable solvent-free method involves the condensation of anthranilamide with various aldehydes or ketones. For instance, using antimony(III) trichloride (B1173362) (SbCl3) as a catalyst under microwave irradiation, quinazolin-4(3H)-one derivatives have been synthesized in good to excellent yields within minutes. scispace.com This process is characterized by its simplicity, mild reaction conditions, and high product yields. scispace.com The optimal conditions were found to be 1 mol% of SbCl3 and a microwave power of 200 W. scispace.com
Another approach utilizes organic clays (B1170129) as catalysts. ijarsct.co.in The reaction of anthranilic acid with amides, ketones, or urea (B33335) under solvent-free microwave irradiation using red, white, or black organic clays has been shown to produce quinazolinone and quinoline derivatives in moderate to excellent yields. ijarsct.co.in This method benefits from a simple work-up procedure. ijarsct.co.in
Furthermore, a metal- and catalyst-free approach has been developed for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes. mdpi.com This method relies on the direct oxidation-cyclization of in situ prepared aldehydes from styrenes, offering a sustainable and environmentally friendly route to these heterocyclic compounds. mdpi.com The reaction of o-aminobenzamide and styrene (B11656) in the absence of a solvent yielded the desired product, highlighting the feasibility of solvent-free synthesis. mdpi.com
The reinvestigation of the synthesis of 2-propyl-4(3H)-quinazolin-4-one has also been performed under microwave irradiation and solvent-free conditions, demonstrating the ongoing efforts to develop cleaner and more efficient synthetic protocols. srce.hr
Table 1: Examples of Solvent-Free Synthesis of this compound Derivatives
| Starting Materials | Catalyst | Conditions | Product | Yield (%) | Reference |
| Anthranilamide, Benzaldehyde | SbCl3 (1 mol%) | Microwave (200W) | 2-Phenyl-quinazolin-4(3H)-one | 92 | scispace.com |
| Anthranilamide, Cinnamaldehyde | SbCl3 (1 mol%) | Microwave (200W) | 2-Styryl-quinazolin-4(3H)-one | 87 | scispace.com |
| Anthranilamide, 2-Furaldehyde | SbCl3 (1 mol%) | Microwave (200W) | 2-(2-Furyl)quinazolin-4(3H)-one | 88 | scispace.com |
| Anthranilic acid, Ethyl methyl ketone | Red Clay | Microwave | Quinoline derivative | 78 | ijarsct.co.in |
| o-Aminobenzamide, Styrene | None | 120°C, 20h | 2-Phenylquinazolin-4(3H)-one | 56 | mdpi.com |
Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives, aiming to develop more environmentally benign and sustainable methodologies. researchgate.netresearchgate.net These approaches focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. srce.hrnih.gov
A significant green chemistry approach involves the use of deep eutectic solvents (DES) and microwave irradiation. researchgate.netresearchgate.net For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a two-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent. researchgate.net Additionally, 3-substituted-quinazolin-4(3H)-ones can be prepared in a one-pot, one-step reaction of anthranilic acid, amines, and orthoesters in a microwave reactor. researchgate.net
The use of water as a solvent is another cornerstone of green chemistry. Passerini reactions of an isocyanide, quinoline-4-carbaldehyde (B127539), and cinnamic acid derivatives have been successfully carried out in water at room temperature, affording high yields of the desired products without the need for purification. echemcom.com This method is notable for its operational simplicity and mild conditions. echemcom.com
Furthermore, the development of protocols that utilize non-toxic and readily available reagents is a key aspect of green chemistry. An efficient protocol for the synthesis of quinazolin-4(3H)-one has been developed using substituted 2-aminobenzamide (B116534) with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and H2O2 as an oxidant. nih.gov This method proceeds via a radical mechanism and has been extended to the synthesis of biologically active compounds. nih.gov
Catalyst-free and metal-free systems are also gaining prominence. An efficient and selective oxidative procedure for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions, highlighting a sustainable and environmentally friendly approach. mdpi.com
Table 2: Green Chemistry Approaches to this compound Synthesis
| Reaction Type | Key Green Feature | Starting Materials | Product | Reference |
| Two-step synthesis | Deep Eutectic Solvent (Choline chloride:urea) | Anthranilic acid, Acetic anhydride, Amines | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | researchgate.net |
| One-pot, one-step synthesis | Microwave irradiation | Anthranilic acid, Amines, Orthoester | 3-Substituted-quinazolin-4(3H)-ones | researchgate.net |
| Passerini reaction | Water as solvent | Isocyanide, Quinoline-4-carbaldehyde, Cinnamic acid derivatives | 2-(Alkyl/arylamino)-2-oxo-1-(quinolin-4-yl)ethyl cinnamates | echemcom.com |
| Oxidative cyclization | H2O2 as oxidant, DMSO as carbon source | Substituted 2-aminobenzamide | Quinazolin-4(3H)-one | nih.gov |
| Oxidative olefine bond cleavage | Metal- and catalyst-free | o-Aminobenzamides, Styrenes | Quinazolinones | mdpi.com |
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) have become a highly effective and versatile strategy for the synthesis of this compound and its derivatives, allowing for the construction of complex molecular architectures in a single, convergent step. rsc.org These reactions are prized for their high atom economy and the ability to generate diverse molecular structures. echemcom.comopenmedicinalchemistryjournal.com
One prominent example is the one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives to produce diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org This domino reaction proceeds under metal-free, mild conditions and involves the formation of three new C-N bonds. acs.org
Isocyanide-based MCRs, such as the Passerini reaction, have also been successfully employed. The reaction of an isocyanide, quinoline-4-carbaldehyde, and cinnamic acid derivatives in water at room temperature yields 2-(alkyl/arylamino)-2-oxo-1-(quinolin-4-yl)ethyl cinnamate (B1238496) derivatives in quantitative yields. echemcom.com This procedure is operationally simple and does not require product purification. echemcom.com
Furthermore, the synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones has been achieved through a one-pot reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, utilizing p-toluenesulfonic acid as a green promoter. nih.gov This methodology allows for the simultaneous formation of both the quinoline and quinazolinone rings. nih.gov
The use of catalysts can further enhance the efficiency of MCRs. For instance, sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been used as a reusable catalyst for the MCR of aromatic aldehydes, 2-aminobenzimidazole, and dimedone to synthesize benzimidazo-quinazolinones under solvent-free conditions. openmedicinalchemistryjournal.com Similarly, iodine has been used to catalyze the MCR of active methylene (B1212753) compounds, aromatic aldehydes, and 5-aminotetrazole (B145819) to produce fused quinazolines. openmedicinalchemistryjournal.com
Table 3: Multi-Component Reactions for the Synthesis of this compound Scaffolds
| Reaction Name/Type | Components | Catalyst/Promoter | Product Type | Reference |
| Domino Three-Component Assembly | Arenediazonium salts, Nitriles, Bifunctional anilines | None (Metal-free) | 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | acs.org |
| Passerini Reaction | Isocyanide, Quinoline-4-carbaldehyde, Cinnamic acid derivatives | None (in water) | 2-(Alkyl/arylamino)-2-oxo-1-(quinolin-4-yl)ethyl cinnamate derivatives | echemcom.com |
| One-Pot Quinoline/Quinazolinone Fusion | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-Toluenesulfonic acid | Quinoline-fused dihydro/spiro-quinazolinones | nih.gov |
| Benzimidazo-quinazolinone Synthesis | Aromatic aldehydes, 2-Aminobenzimidazole, Dimedone | Sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H) | Benzimidazo-quinazolinones | openmedicinalchemistryjournal.com |
| Fused Quinazoline (B50416) Synthesis | Active methylene compounds, Aromatic aldehydes, 5-Aminotetrazole | Iodine | Fused quinazolines | openmedicinalchemistryjournal.com |
Catalyst-Mediated Syntheses
Copper-Catalyzed Reactions
Copper catalysis has proven to be a versatile and efficient tool for the synthesis of this compound and its derivatives, offering pathways that are often more environmentally benign than those using other transition metals. researchgate.netacs.org These reactions frequently proceed under mild conditions and exhibit good functional group tolerance. mdpi.comorganic-chemistry.org
A notable copper-catalyzed method involves the reaction of 2-aminobenzonitrile (B23959) with benzyl (B1604629) bromides to afford quinazolin-4(3H)-ones. This one-pot reaction proceeds through a sequence of N-benzylation, Csp3-H oxidation, CN hydrolysis, and cyclization. researchgate.net This process is highly selective, yielding only the desired quinazolinone products. researchgate.net
Another approach is the copper-catalyzed imidoylative cross-coupling/cyclocondensation of 2-isocyanobenzoates and amines. acs.org This reaction utilizes copper(II) acetate as an environmentally friendly catalyst and proceeds well in anisole, a sustainable solvent, without the need for dry conditions or an inert atmosphere. acs.org The scope of this reaction is broad, accommodating various functionalized isocyanobenzoates and a range of substituted amines. acs.org
Copper catalysts have also been employed in the synthesis of 2-(1,2,3-triazoyl) quinazolinones through a multicomponent reaction. mdpi.com In this process, 2-azidobenzaldehyde, anthranilamide, and a terminal alkyne are reacted in the presence of a copper(I) catalyst. mdpi.com The reaction conditions can be tuned to selectively produce either the dihydroquinazolinone or the fully aromatic quinazolinone. mdpi.com
Furthermore, reusable copper catalysts, such as Cu3(BTC)2 (BTC = 1,3,5-benzene tricarboxylate), have been developed for the oxidative synthesis of quinazolinones under mild conditions. mdpi.com This highlights the move towards more sustainable catalytic systems.
Table 4: Copper-Catalyzed Synthesis of this compound Derivatives
| Starting Materials | Copper Catalyst | Reaction Type | Product | Reference |
| 2-Aminobenzonitrile, Benzyl bromides | Cu(I) | One-pot N-benzylation/Csp3-H oxidation/CN hydrolysis/cyclization | Quinazolin-4(3H)-ones | researchgate.net |
| 2-Isocyanobenzoates, Amines | Copper(II) acetate | Imidoylative cross-coupling/cyclocondensation | Quinazolin-4-ones | acs.org |
| 2-Azidobenzaldehyde, Anthranilamide, Terminal alkyne | CuI | Multicomponent reaction | 2-(1,2,3-Triazoyl) quinazolinones | mdpi.com |
| 2-Aminobenzamide, Aldehyde | SBA-16/GPTMS-TSC-Cu(I) | Condensation | 2,3-Dihydroquinazolin-4(1H)-ones | mdpi.com |
| Not specified | Cu3(BTC)2 | Oxidative synthesis | Quinazolinones | mdpi.com |
Organic Clay Catalysis
Organic clays have emerged as effective, environmentally friendly, and often reusable catalysts for the synthesis of this compound and its derivatives. ijarsct.co.inijarsct.co.in Their use aligns with the principles of green chemistry, particularly when combined with solvent-free conditions and microwave irradiation. ijarsct.co.inresearchgate.net
A prominent application of organic clay catalysis is in the modified Niementowski and Friedländer synthesis of quinazolin-4(3H)-one and quinoline derivatives. ijarsct.co.in The reaction of anthranilic acid with amides, diketones, or urea is efficiently catalyzed by red, white, or black organic clays under solvent-free conditions using microwave irradiation. ijarsct.co.inijarsct.co.in This method offers moderate to excellent yields and a simple work-up procedure. ijarsct.co.in
The catalytic activity of these clays is attributed to their structural and compositional features, which can be preserved under microwave irradiation. ijarsct.co.in The use of organic clays as solid acid catalysts under solvent-free conditions provides several advantages, including ease of separation and potential for reuse. ijarsct.co.inijarsct.co.in
Furthermore, metal salt-supported clays have been proposed as catalysts for the synthesis of 4(3H)-quinazolinones from anthranilamide and aldehydes in a refluxing solvent. scribd.com This indicates the versatility of clay-based catalytic systems.
Research has also demonstrated the use of montmorillonite clays (KSF or K-10) in catalyzing the synthesis of related heterocyclic compounds, suggesting their potential for broader application in this compound synthesis. researchgate.net
Table 5: Organic Clay-Catalyzed Synthesis of this compound and Related Derivatives
| Starting Materials | Clay Catalyst | Reaction Conditions | Product Type | Reference |
| Anthranilic acid, Ethyl methyl ketone | Red Clay | Solvent-free, Microwave | Quinoline derivative | ijarsct.co.in |
| Anthranilic acid, Cyclohexanone | Red Clay | Solvent-free, Microwave | Quinoline derivative | ijarsct.co.in |
| Anthranilic acid, Acetyl acetone | Red Clay | Solvent-free, Microwave | 3-Methyl-6H-benzo[c] scispace.comresearchgate.netoxazocin-6-one | ijarsct.co.in |
| Anthranilic acid, Ethyl acetoacetate | Red Clay | Solvent-free, Microwave | 3-Methyl-3H-benzo[c] scispace.comresearchgate.netoxazocine-4,6-dione | ijarsct.co.in |
| Anthranilamide, Aldehyde | Metal salt-supported clay | Refluxing solvent | 4(3H)-Quinazolinones | scribd.com |
Molecular Iodine Catalysis
Molecular iodine has gained significant attention as an inexpensive, non-toxic, and readily available catalyst for various organic transformations, including the synthesis of this compound and its derivatives. mdpi.com Its mild Lewis acidity allows it to efficiently catalyze reactions under relatively gentle conditions.
One key application of molecular iodine is in the oxidative coupling of 2-aminobenzamide with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. mdpi.com This reaction proceeds effectively without the need for any metal or ligand, and the amount of iodine plays a crucial role in the reaction's success. mdpi.com
Molecular iodine also catalyzes the intramolecular C(sp3)-H/N-H oxidative cross-coupling of 2-(benzylamino)benzamides to form 2-arylquinazolin-4(3H)-ones. mdpi.com This method is characterized by good functional group tolerance, metal-free conditions, simple operation, and high yields. mdpi.com
In a different approach, molecular iodine, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP), has been used for the one-pot tandem synthesis of 2-phenylquinazolines from benzylamines and 2-aminobenzophenones. This method avoids the use of metal catalysts and hazardous reagents. Similarly, iodine has been used to catalyze the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant under solvent-, additive-, and transition-metal-free conditions.
The Friedländer annulation, a classic method for quinoline synthesis, can also be effectively catalyzed by molecular iodine. The reaction of 2-aminoaryl ketones with α-methylene ketones proceeds smoothly at room temperature in the presence of a catalytic amount of iodine to produce a range of quinoline derivatives in good to excellent yields. This method avoids the use of harsh acidic or basic conditions.
Table 6: Molecular Iodine-Catalyzed Synthesis of this compound and Related Derivatives
| Starting Materials | Co-reagents/Oxidants | Reaction Type | Product Type | Reference |
| 2-Aminobenzamide, Aryl methyl ketones | None | Oxidative coupling | 2-Aryl quinazolin-4(3H)-ones | mdpi.com |
| 2-(Benzylamino)benzamides | DMSO | Intramolecular oxidative cross-coupling | 2-Arylquinazolin-4(3H)-ones | mdpi.com |
| Benzylamines, 2-Aminobenzophenones | TBHP | One-pot tandem reaction | 2-Phenylquinazolines | |
| 2-Aminobenzaldehydes/2-Aminobenzophenones, Benzylamines | O2 | Aerobic oxidation | Quinazolines | |
| 2-Aminoaryl ketones, α-Methylene ketones | None | Friedländer annulation | Quinolines |
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a powerful and environmentally benign tool for organic synthesis, facilitating reactions between reactants in immiscible phases. In the context of this compound synthesis, PTC, often in conjunction with microwave irradiation, has been employed to enhance reaction rates and yields, providing simple, efficient, and eco-friendly techniques. srce.hr
One prominent application involves the use of quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst. Davoodnia and colleagues reported a solvent-free synthesis of 2-arylquinazolin-4(3H)-ones through the cyclocondensation of 2-aminobenzamide and aromatic aldehydes. researchgate.netmdpi.com In this method, TBAB acts as a neutral ionic liquid catalyst. The reaction can be directed to yield either 2,3-dihydroquinazolin-4(1H)-ones or the fully oxidized quinazolin-4(3H)-ones by controlling the presence of an oxidizing agent like copper(II) chloride. researchgate.net
Another approach combines microwave irradiation with PTC for the N-alkylation and condensation reactions of 2-propyl-4(3H)-quinazolin-4-one. srce.hr Using tetrabutylammonium benzoate (B1203000) (TBAB) as a novel neutral ionic catalyst, a series of 2,3-disubstituted quinazolin-4-one derivatives were synthesized. srce.hr For instance, the reaction of 2-propylquinazolin-4(3H)-one with various alkylating agents under microwave irradiation in the presence of TBAB and potassium carbonate afforded the desired N-alkylated products in good yields. srce.hr
| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Ref. |
| 1 | 2-Aminobenzamide, Aromatic Aldehydes | TBAB, CuCl₂, Solvent-free, 100 °C | 2-Arylquinazolin-4(3H)-ones | Good | researchgate.net |
| 2 | 2-Propyl-4(3H)-quinazolin-4-one, Alkylating agents | TBAB, K₂CO₃, MW, 120 °C | 2,3-Disubstituted quinazolin-4(3H)-ones | 78-92 | srce.hr |
| 3 | 2-Aminobenzamide, Aromatic Aldehydes | TBAB, MW, Solvent-free, 120 °C | 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones | Excellent | mdpi.com |
Metal-Free Approaches
The development of metal-free synthetic routes is a primary goal in green chemistry to avoid the cost and potential toxicity of residual metals in the final products. Several innovative metal-free strategies for the synthesis of quinolin-4(3H)-ones have been reported, often utilizing affordable and environmentally benign catalysts and reagents.
One significant metal-free approach involves the reaction of 2-aminobenzamides with various coupling partners under oxidative conditions. For example, molecular iodine has been used to catalyze the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. acs.orgorganic-chemistry.orgorganic-chemistry.org The amount of iodine is critical for the selectivity of this transformation. acs.orgorganic-chemistry.org Similarly, iodine can promote an oxidative decarboxylation of α-amino acids, followed by cyclization with 2-aminobenzamides to yield a range of quinazolinones. organic-chemistry.org
Another strategy involves the direct oxidative cyclization of 2-aminobenzamides with styrenes. This reaction can be achieved under metal- and catalyst-free conditions using an oxidant like di-tert-butyl peroxide (DTBP) and an additive such as p-toluenesulfonic acid (p-TsOH) in a solvent like DMSO. mdpi.com Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using fluorescein (B123965) as a photocatalyst and TBHP as an oxidant, also provides a green, metal-free pathway to quinazolin-4(3H)-ones. rsc.org
Furthermore, catalyst- and solvent-free conditions have been developed for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester, highlighting the move towards more sustainable synthetic protocols. rsc.org
| Entry | Reactants | Catalyst/Reagents | Product | Yield (%) | Ref. |
| 1 | 2-Aminobenzamide, Aryl methyl ketones | I₂ | 2-Aryl quinazolin-4(3H)-ones | Good | acs.orgorganic-chemistry.org |
| 2 | 2-Aminobenzamides, Styrenes | DTBP, p-TsOH, DMSO | 2-Aryl quinazolin-4(3H)-ones | Good to High | mdpi.com |
| 3 | 2-Aminobenzamides, Aldehydes | Fluorescein, TBHP, Visible light | 2-Substituted quinazolin-4(3H)-ones | Good to Excellent | rsc.org |
| 4 | Isatoic anhydride, Amine, Orthoester | Catalyst and Solvent-free | 2,3-Disubstituted quinazolin-4(3H)-ones | Excellent | rsc.org |
| 5 | o-Fluorobenzamides, Amides | Cs₂CO₃, DMSO | 2,3-Disubstituted quinazolin-4(3H)-ones | Up to 73% | mdpi.com |
Oxidative Dehydrogenation Strategies
Oxidative dehydrogenation is a common and crucial step in many synthetic routes to quinolin-4(3H)-ones, converting a dihydroquinazolinone intermediate into the final aromatic product. This transformation typically involves the use of a suitable oxidant.
A classic example is the one-pot synthesis from 2-aminobenzamides and aldehydes. The initial cyclocondensation, often catalyzed by an acid like p-toluenesulfonic acid (p-TsOH), forms a 2,3-dihydroquinazolin-4(1H)-one intermediate. organic-chemistry.org Subsequent in-situ oxidative dehydrogenation using an oxidant like phenyliodine diacetate (PIDA) furnishes the desired 4(3H)-quinazolinone. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is notable for its mild reaction conditions and has been successfully applied to synthesize derivatives bearing N-alkoxy substituents. organic-chemistry.orgresearchgate.net
Other oxidants such as tert-butyl hydroperoxide (TBHP) are also widely used. For instance, a synergetic TBHP/K₃PO₄-promoted oxidative cyclization of isatins and amidine hydrochlorides at room temperature provides a facile synthesis of various functionalized quinazolin-4(3H)-ones. organic-chemistry.org The combination of TBHP with a catalyst like iodine can also facilitate the oxidative condensation of 2-aminobenzamides with primary alcohols. nih.gov
Visible light photocatalysis offers a greener alternative for this oxidative step. The combination of a photocatalyst like fluorescein with TBHP under visible light irradiation can effectively promote the condensation and subsequent dehydrogenation of 2-aminobenzamides and aldehydes. rsc.org Similarly, the oxidation of benzyl alcohol to benzaldehyde, followed by condensation and oxidative dehydrogenation, can be achieved using visible light and TBHP. acs.org
| Entry | Precursor/Reactants | Oxidant/Catalyst | Product | Yield (%) | Ref. |
| 1 | 2-Aminobenzamides, Aldehydes | p-TsOH, PIDA | 4(3H)-Quinazolinones | Moderate to Excellent | organic-chemistry.orgorganic-chemistry.org |
| 2 | Isatins, Amidine hydrochlorides | TBHP, K₃PO₄ | Functionalized quinazolin-4(3H)-ones | Good | organic-chemistry.org |
| 3 | 2-Aminobenzamides, Aldehydes | Fluorescein, TBHP, Visible Light | 2-Substituted quinazolin-4(3H)-ones | Good to Excellent | rsc.org |
| 4 | 2-Aminobenzamides, Benzyl alcohol | O₂, t-BuONa | 2-Phenylquinazolin-4(3H)-ones | Up to 84% | dntb.gov.uadoaj.org |
Oxidant-Free Approaches
In the spirit of atom economy and green chemistry, developing synthetic methods that avoid the use of external oxidants is highly desirable. These "oxidant-free" or "acceptorless dehydrogenation" strategies often rely on the liberation of hydrogen gas or the formation of other reduced byproducts.
One such approach involves a copper-catalyzed three-component reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov This method proceeds under mild conditions and is considered oxidant-free as the sulfonyl group is eliminated during the aromatization step, driving the reaction to completion. nih.gov
Another strategy involves the reaction of 2-aminobenzamides with aldehydes, but instead of using an external oxidant, the reaction is designed to proceed via a cascade of cyclocondensation and elimination. This has been demonstrated in a metal-free synthesis where 2-amino-N-methoxybenzamides react with aldehydes, promoted by acetic acid, to yield 4(3H)-quinazolinones. nih.gov
Furthermore, stainless-steel-driven decarboxylative acyl radical generation from α-keto acids has been shown to enable an oxidant-free and solvent-free synthesis of 2-arylquinazolinones from 2-aminobenzamides at room temperature. organic-chemistry.org Graphene oxide nanosheets have also been utilized as a catalyst for the synthesis of quinazolin-4(3H)-ones from anthranilamide and β-ketoesters or 1,3-diketones at elevated temperatures, proceeding through a selective C-C bond cleavage under metal- and oxidant-free conditions. rsc.org An efficient transition-metal-free route has also been developed through a one-pot intermolecular annulation of o-aminobenzamides and thiols, where the thiol substrate itself is proposed to promote the dehydroaromatization step without an external oxidant. doaj.org
| Entry | Reactants | Catalyst/Conditions | Key Feature | Yield (%) | Ref. |
| 1 | 2-Aminobenzamides, Sulfonyl azides, Terminal alkynes | Cu(I) catalyst | Elimination of sulfonyl group | High | nih.gov |
| 2 | 2-Amino-N-methoxybenzamides, Aldehydes | Acetic acid | Elimination of methoxy (B1213986) group | Good to Excellent | nih.gov |
| 3 | 2-Aminobenzamides, α-Keto acids | Stainless steel, Solvent-free, RT | Decarboxylative acyl radical generation | Good | organic-chemistry.org |
| 4 | Anthranilamide, β-Ketoester/1,3-Diketone | Graphene oxide, High temp. | Selective C-C bond cleavage | Good | rsc.org |
| 5 | o-Aminobenzamides, Thiols | Transition-metal-free | Thiol-promoted dehydroaromatization | Up to 98% | doaj.org |
Utilizing Unique Carbon Sources (e.g., DMSO, Alcohols)
Innovative synthetic strategies have emerged that utilize readily available and inexpensive bulk chemicals as C1 sources for building the this compound scaffold. Dimethyl sulfoxide (DMSO) and various alcohols have proven to be versatile single-carbon synthons in this regard.
Dimethyl Sulfoxide (DMSO) as a Carbon Source
DMSO can serve as both a solvent and a methine (=CH-) source in the synthesis of quinazolinones. mdpi.com An efficient protocol for the synthesis of quinazolin-4(3H)-one involves the reaction of substituted 2-aminobenzamides with DMSO, using hydrogen peroxide (H₂O₂) as a green oxidant. acs.org Mechanistic studies suggest the reaction proceeds via a radical pathway. acs.org
Another method employs trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid promoter for the reaction of isatoic anhydride and primary amines with DMSO as the carbon source. researchgate.net Isotope labeling studies using DMSO-d₆ confirmed that the methylene unit in the final product originates from DMSO. researchgate.netbeilstein-journals.org In some cases, DMSO activation is achieved through other means, such as with potassium persulfate (K₂S₂O₈), to generate a reactive thiomethyl ketone intermediate. beilstein-journals.org
Alcohols as a Carbon Source
Primary alcohols, particularly methanol (B129727) and benzyl alcohol, are attractive C1 sources due to their low cost and availability. A simple metal-ligand cooperative approach using air-stable Cu(II) complexes enables the dehydrogenative functionalization of various alcohols to form quinazolin-4(3H)-ones from 2-aminobenzamides under mild aerobic conditions. organic-chemistry.orgorganic-chemistry.org
An iridium-catalyzed acceptorless dehydrogenative coupling of o-aminobenzamides with methanol has also been developed. researchgate.net This method highlights the potential of transition-metal-catalyzed activation of methanol for heterocycle construction. researchgate.net Furthermore, a transition-metal-free and solvent-free oxidative condensation of 2-aminobenzamides and benzyl alcohols can be achieved using t-BuONa as a base and oxygen as the sole oxidant. dntb.gov.uadoaj.org The reaction is believed to proceed through the initial oxidation of the alcohol to the corresponding aldehyde, followed by condensation and dehydrogenation. dntb.gov.uadoaj.org
| Entry | Reactants | C1 Source | Catalyst/Reagents | Product | Yield (%) | Ref. |
| 1 | 2-Aminobenzamide | DMSO | H₂O₂ | Quinazolin-4(3H)-one | Moderate to Good | acs.org |
| 2 | Isatoic anhydride, Primary amine | DMSO | TMSOTf | 2-Substituted quinazolin-4(3H)-ones | High | researchgate.net |
| 3 | 2-Aminobenzamides | Benzyl alcohol | Cu(II) complex, Aerobic | 2-Aryl quinazolin-4(3H)-ones | Good | organic-chemistry.orgorganic-chemistry.org |
| 4 | o-Aminobenzamides | Methanol | [Cp*Ir(2,2'-bpyO)(H₂O)] | Quinazolinones | Good | researchgate.net |
| 5 | 2-Aminobenzamides | Benzyl alcohol | t-BuONa, O₂ (air), Solvent-free | 2-Phenylquinazolin-4(3H)-ones | Up to 84% | dntb.gov.uadoaj.org |
Reactivity and Derivatization Strategies of Quinolin 4 3h One
General Reactivity Patterns and Chemical Transformations
The chemical behavior of the quinazolin-4(3H)-one core is characterized by the interplay between the electron-rich benzene (B151609) ring and the pyrimidine (B1678525) ring, which contains an amide moiety. This arrangement allows for a variety of chemical transformations.
Key reactivity patterns include:
Nucleophilic Substitution: The C4-carbonyl group can be converted into a thione using reagents like phosphorus pentasulfide (P₂S₅). ekb.eg This thione can then be displaced by nucleophiles. Similarly, the C4 position can be chlorinated, often with phosphoryl chloride (POCl₃), to create a reactive 4-chloroquinazoline (B184009) intermediate that readily undergoes nucleophilic substitution with amines, thiols, or azide (B81097) ions. researchgate.netarkat-usa.org
Electrophilic Substitution: The benzene portion of the molecule is susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents and the deactivating effect of the pyrimidine ring.
N-Alkylation/Arylation: The nitrogen atom at the N-3 position is readily alkylated or arylated under basic conditions, allowing for the introduction of a wide variety of substituents. srce.hracs.org
Ring Opening-Ring Closure (RORC): Pyrano[3,2-c]quinolinones, related structures, can undergo ring opening at the C-2 position and subsequent reclosure at the C-4 position when treated with binucleophiles. arkat-usa.org This strategy allows for the construction of complex fused heterocyclic systems.
Condensation Reactions: The methyl group at the C-2 position is sufficiently acidic to undergo condensation reactions with aldehydes, forming chalcone-like derivatives. scirp.org This extends the conjugation of the system and provides a handle for further functionalization.
These general transformations form the basis for the more specific derivatization strategies discussed in the following sections.
Structural Modification at Key Positions
Structure-activity relationship (SAR) studies have consistently shown that the biological profile of quinazolin-4(3H)-one derivatives is highly dependent on the substitution pattern at specific positions on both the pyrimidine and benzene rings. ijmpr.innih.gov
Positions 2 and 3 of the quinazolinone ring are critical hotspots for chemical modification, significantly influencing the molecule's interaction with biological targets. researchgate.net
Position 2: The C-2 position is frequently substituted with small alkyl (e.g., methyl), aryl (e.g., phenyl), or heterocyclic groups. researchgate.net The presence of a methyl or phenyl group is often considered essential for CNS activity. researchgate.net The C-2 methyl group can be used as a synthetic handle for further elaboration. For instance, it can be condensed with aldehydes to create styryl derivatives. scirp.org Alternatively, starting from 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a hydrazinyl group can be introduced at C-2, which serves as a precursor for hydrazones and pyrazoles. mdpi.com
Position 3: The N-3 position is the most commonly modified site, with a vast number of derivatives bearing different substituents. Alkylation and arylation are common strategies. srce.hracs.org For example, reaction of the quinazolinone with various alkyl halides or their equivalents in the presence of a base like potassium carbonate introduces diverse side chains. srce.hr The introduction of a substituted aromatic ring at this position has been shown to be beneficial for antimicrobial and CNS depressant activities. nih.govresearchgate.net
The following table summarizes representative modifications at positions 2 and 3.
| Position | Reagent/Precursor | Type of Substitution | Resulting Derivative | Ref |
| C-2 | 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one + Hydrazine (B178648) hydrate (B1144303) | Hydrazinyl | 2-Hydrazinylquinazolin-4(3H)-one | mdpi.com |
| C-2 | 2-Methyl-quinazolin-4(3H)-one + 4-Chlorobenzaldehyde (B46862) | Styryl | 2-(4-chlorostyryl)quinazolin-4(3H)-one | scirp.org |
| N-3 | 2-Aminobenzamide (B116534) + Aromatic aldehydes | Aryl | 2,3-Diaryl-quinazolin-4(3H)-one | nih.gov |
| N-3 | 2-Propylquinazolin-4(3H)-one + Ethyl chloroacetate (B1199739) / K₂CO₃ | Alkyl ester | 3-(Ethoxycarbonylmethyl)-2-propylquinazolin-4(3H)-one | srce.hr |
| N-3 | 2-Amino-N-phenyl benzamide (B126) + DMSO/H₂O₂ | Phenyl | 3-Phenylquinazolin-4(3H)-one | acs.org |
Modifications on the homocyclic benzene ring, particularly at positions 6 and 8, are crucial for modulating the electronic properties and steric profile of the quinazolinone core.
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, at positions 6 and 8 has been identified as a key strategy for enhancing antimicrobial activities. nih.gov For example, 6-bromo-quinazolinone derivatives serve as important intermediates for a variety of biologically active compounds. nih.gov
Alkylation: The placement of methyl groups on the benzene ring can have a pronounced effect on biological activity. In a study on 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones, substitution with a methyl group at the C-8 position resulted in potent larvicidal activity. who.int In another series, C-6 or C-7 methyl substitution on a related quinolone scaffold led to antagonist activity at the CB2 receptor, whereas C-8 methyl substitution produced agonists. researchgate.net
The table below provides examples of substitutions on the benzene ring.
| Position | Substituent | Starting Material/Method | Observation/Activity | Ref |
| C-6, C-8 | Halogen (Br, I) | Synthesis from halogenated anthranilic acid | Often improves antimicrobial activity | ijmpr.innih.gov |
| C-8 | Methyl | From 3-methylanthranilic acid | Potent larvicidal activity in a specific series | who.int |
| C-6 | Methyl | From 5-methylanthranilic acid | Moderate larvicidal activity | who.int |
| C-6, C-8 | Bromo | Synthesis from 3,5-dibromoanthranilic acid | Used as scaffold for antiepileptic agents | researchgate.net |
While most derivatizations occur at C-2, N-3, and the benzene ring, the N-1 and C-4 positions also offer opportunities for structural diversification. Note that in the standard quinazolin-4(3H)-one scaffold, the N-1 position is part of the amide bond and is typically unsubstituted unless the synthetic route starts from a pre-functionalized precursor. However, modifications involving the C-4 carbonyl and side chains attached elsewhere are common.
C-4 Carbonyl Transformations: The carbonyl group at C-4 is a versatile functional group. It can be thionated with Lawesson's reagent or P₂S₅ to yield the corresponding quinazoline-4(3H)-thione. ekb.eg This thione is a valuable intermediate, which can be further reacted with nucleophiles. For example, treatment with hydrazine hydrate can introduce a hydrazino group at the C-4 position, which can then be used to build fused triazole rings. ekb.eg
N-1 Side Chain Modification (in related Quinolones): In the closely related 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold, the N-1 position is readily substituted. Studies have shown that varying the N-1 side chain from an n-pentyl group to various aromatic, cycloalkyl-alkyl, or benzyl (B1604629) moieties significantly impacts receptor affinity. ucl.ac.be For instance, replacing an N-1 alkyl chain with a 4-fluorobenzyl group can alter the binding profile at cannabinoid receptors. ucl.ac.be
Side Chains Attached to Other Positions: Side chains attached to the N-3 position are frequently modified. For example, an ester group introduced at N-3 can be converted to a hydrazide, which then acts as a building block for introducing a wide range of heterocyclic and hydrazone moieties. ekb.eg
Substitutions on the Benzene Ring (Positions 6 and 8)
Formation of Fused Heterocyclic Systems
A key derivatization strategy involves using the quinazolin-4(3H)-one scaffold as a platform to construct more complex, fused polycyclic systems. This approach often leads to novel compounds with unique pharmacological properties.
The incorporation of pyrazole (B372694) rings and hydrazone functionalities is a particularly fruitful area of research, yielding compounds with significant antimicrobial and other biological activities. mdpi.com
Synthesis of Hydrazone Derivatives: A common and effective method begins with the synthesis of 2-hydrazinylquinazolin-4(3H)-one. This key intermediate is prepared by reacting 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with hydrazine hydrate. mdpi.com The resulting 2-hydrazinyl derivative can then be condensed with a variety of aldehydes and ketones to produce a library of quinazolinone-hydrazone derivatives. mdpi.comsioc-journal.cn These reactions are typically carried out by refluxing the reactants in a solvent like glacial acetic acid. mdpi.com
Formation of Fused Pyrazoles: The hydrazone derivatives serve as excellent precursors for pyrazole ring formation. A widely used method is the Vilsmeier-Haack reaction. Treating the quinazolinone-hydrazones with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) leads to cyclization, affording 1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehydes. mdpi.com This reaction introduces a formyl group on the newly formed pyrazole ring, which can be used for further functionalization.
Alternative Pyrazole Fusions: Other strategies can create pyrazoles fused directly to the quinoline (B57606)/quinazoline (B50416) framework. For example, Friedländer condensation of a substituted 5-aminopyrazole-4-carbaldehyde with a ketone can yield pyrazolo[3,4-b]quinolines. semanticscholar.org Another approach involves the reaction of amidrazones with pyrazolone-derived synthons to create complex tetracyclic pyrazolo[4,3-c] Current time information in Bangalore, IN.evitachem.comijarsct.co.intriazino[4,5-a]quinolin-4(5H)-ones. nih.gov
The following table outlines the synthesis of representative hydrazone and pyrazole derivatives.
| Starting Material | Reagent(s) | Resulting Scaffold | Product Example | Ref |
| 2-Hydrazinylquinazolin-4(3H)-one | Furan-2-carbaldehyde | Hydrazone | 2-(2-(Furan-2-ylmethylene)hydrazinyl)quinazolin-4(3H)-one | mdpi.com |
| 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | DMF/POCl₃ (Vilsmeier-Haack) | Fused Pyrazole | 3-(Furan-2-yl)-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehyde | mdpi.com |
| 2-Hydrazinylquinazolin-4(3H)-one | Aromatic aldehydes | Hydrazone (Schiff Base) | Quinazoline 4(3H)-one hydrazides | researchgate.net |
| 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one | Two-step cyclization | Fused Pyrazole | Dihydro-1H-pyrazole-1-carbonyl)phenyl)-quinazolin-4(3H)-ones | researchgate.net |
| Amidrazones | (Pyrazol-4-ylidene)propanedinitrile | Fused Pyrazolo-triazino-quinoline | Pyrazolo[4,3-c] Current time information in Bangalore, IN.evitachem.comijarsct.co.intriazino[4,5-a]quinolin-4(5H)-ones | nih.gov |
Synthesis of Spiroisoindolone and other Fused Systems
The quinolin-4(3H)-one scaffold serves as a versatile building block for the synthesis of complex heterocyclic systems, including spiro-fused compounds. Spirooxindoles, in particular, are a prominent class of compounds in medicinal chemistry, and their fusion with a quinoline moiety can lead to novel structures with interesting biological activities.
A common strategy for the synthesis of spiro[indoline-3,4'-quinoline] derivatives involves multi-component reactions. For instance, a one-pot, three-component reaction of isatins, an amine, and a suitable third component can yield spiro[indoline-3,4'-quinoline] derivatives. One such reaction involves isatins, 5,5-dimethyl-3-(2-phenylhydrazinyl)cyclohex-2-enones, and malononitrile (B47326) in ethanol (B145695) with piperidine (B6355638) as a catalyst to afford 2′-amino-7′,7′-dimethyl-2,5′-dioxo-1′-(phenylamino)-5′,6′,7′,8′-tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives. thieme-connect.com This method provides a convenient route to highly functionalized spiro compounds. thieme-connect.com
Another approach to spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones utilizes a (±)-camphor-10-sulfonic acid-catalyzed multi-component reaction under ultrasound irradiation. nih.gov For example, the reaction of isatins, naphthalene-1-amine, and 1,3-dicarbonyl compounds yields spiro[benzo[h]quinoline-7,3′-indoline]diones. nih.gov Similarly, reacting isatins, 5-amino-1-methyl-3-phenylpyrazole, and 1,3-dicarbonyl compounds produces spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones. nih.gov
The synthesis of spiro[indoline-3, 4′-pyrano[3, 2-h]quinolines] has also been achieved through a three-component reaction of 8-hydroxyquinoline (B1678124), isatins, and either malononitrile or ethyl cyanoacetate (B8463686) in the presence of piperidine. rhhz.net This reaction proceeds under mild conditions and provides good yields of the desired spiro compounds. rhhz.net
Furthermore, the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been reported via a spirocondensation reaction of diexo- and diendo-2-aminonorbornene carboxamides with various substituted isatins. mdpi.com
While many methods focus on building the quinoline ring during the spiro-annulation step, the direct use of a pre-formed this compound to construct a spiroisoindolone system is less common. However, the reactivity of the C3 position of the this compound could potentially be exploited in reactions with isatin-derived precursors to form the desired spiro linkage.
Table 1: Examples of Synthesized Spiro-fused Systems
| Entry | Reactants | Product | Catalyst/Conditions | Ref |
|---|---|---|---|---|
| 1 | Isatin, 5,5-dimethyl-3-(2-phenylhydrazinyl)cyclohex-2-enone, malononitrile | 2′-Amino-7′,7′-dimethyl-2,5′-dioxo-1′-(phenylamino)-5′,6′,7′,8′-tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile | Piperidine, Ethanol, rt | thieme-connect.com |
| 2 | Isatin, naphthalene-1-amine, dimedone | Spiro[benzo[h]quinoline-7,3′-indoline]dione derivative | (±)-Camphor-10-sulfonic acid, H₂O/EtOH, Ultrasound | nih.gov |
| 3 | Isatin, 5-amino-1-methyl-3-phenylpyrazole, dimedone | Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative | (±)-Camphor-10-sulfonic acid, H₂O/EtOH, Ultrasound | nih.gov |
| 4 | 8-Hydroxyquinoline, isatin, malononitrile | Spiro[indoline-3, 4′-pyrano[3, 2-h]quinoline] derivative | Piperidine, Ethanol, rt | rhhz.net |
| 5 | Diexo-2-aminonorbornene carboxamide, 5-methylisatin | (2R*,4aR*,5R*,8S*,8aS*)-5′-methyl-4a,5,8,8a-tetrahydro-1H-spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4(3H)-dione | Acetic acid, Reflux | mdpi.com |
Incorporation of Isoxazole (B147169) Moiety
The fusion of an isoxazole ring to the this compound core is a significant derivatization strategy, as isoxazole-containing compounds are known to exhibit a wide range of biological activities. A primary method for achieving this is through 1,3-dipolar cycloaddition reactions. mdpi.comdntb.gov.uaresearchgate.net
The synthesis of novel quinazolin-4(3H)-one-isoxazole hybrids can be accomplished via a multi-step process. mdpi.comdntb.gov.uaresearchgate.net This typically begins with the N-alkylation of quinazolin-4(3H)-one with propargyl bromide to introduce a terminal alkyne functionality, yielding 3-(prop-2-yn-1-yl)quinazoline-4(3H)-one, which serves as the dipolarophile. mdpi.com This intermediate then undergoes a 1,3-dipolar cycloaddition with various in situ generated arylnitrile oxides (the 1,3-dipole). mdpi.comdntb.gov.uaresearchgate.net The nitrile oxides are typically prepared from the corresponding aryl aldoximes by oxidation. This reaction selectively produces 3,5-disubstituted isoxazoles. mdpi.comdntb.gov.uaresearchgate.net
Density Functional Theory (DFT) calculations have been employed to study the regioselectivity of this cycloaddition, confirming that the reaction proceeds via a concerted but asynchronous mechanism. mdpi.comdntb.gov.uaresearchgate.net
Another method for incorporating an isoxazole moiety involves the reaction of chalcone (B49325) derivatives of quinazolinone with hydroxylamine (B1172632) hydrochloride. innovareacademics.inamazonaws.com For example, 3-[4-(5-(3,4-disubstituted phenyl)-4,5-dihydroisoxazol-3-yl)phenyl]-2-substitutedphenylthis compound derivatives have been synthesized by reacting the corresponding quinazolinone chalcones with hydroxylamine hydrochloride in the presence of pyridine. innovareacademics.inamazonaws.com
Table 2: Synthesis of this compound-Isoxazole Derivatives via 1,3-Dipolar Cycloaddition
| Entry | Dipolarophile | 1,3-Dipole (from precursor) | Product | Ref |
|---|---|---|---|---|
| 1 | 3-(Prop-2-yn-1-yl)quinazoline-4(3H)-one | Phenylnitrile oxide (from benzaldehyde (B42025) oxime) | 3-((3-Phenylisoxazol-5-yl)methyl)quinazolin-4(3H)-one | mdpi.com |
| 2 | 3-(Prop-2-yn-1-yl)quinazoline-4(3H)-one | 4-Chlorophenylnitrile oxide (from 4-chlorobenzaldehyde oxime) | 3-((3-(4-Chlorophenyl)isoxazol-5-yl)methyl)quinazolin-4(3H)-one | mdpi.com |
| 3 | 3-(Prop-2-yn-1-yl)quinazoline-4(3H)-one | 4-Methoxyphenylnitrile oxide (from 4-methoxybenzaldehyde (B44291) oxime) | 3-((3-(4-Methoxyphenyl)isoxazol-5-yl)methyl)quinazolin-4(3H)-one | mdpi.com |
| 4 | 3-(Prop-2-yn-1-yl)quinazoline-4(3H)-one | 4-Nitrophenylnitrile oxide (from 4-nitrobenzaldehyde (B150856) oxime) | 3-((3-(4-Nitrophenyl)isoxazol-5-yl)methyl)quinazolin-4(3H)-one | mdpi.com |
| 5 | 3-(Prop-2-yn-1-yl)quinazoline-4(3H)-one | 2,4-Dichlorophenylnitrile oxide (from 2,4-dichlorobenzaldehyde (B42875) oxime) | 3-((3-(2,4-Dichlorophenyl)isoxazol-5-yl)methyl)quinazolin-4(3H)-one | mdpi.com |
Metal Chelation and Complex Formation
The this compound scaffold and its derivatives possess heteroatoms that can act as coordination sites for metal ions, leading to the formation of metal complexes. These complexes have garnered interest due to their potential applications in various fields, including medicinal chemistry.
Schiff base derivatives of quinazolin-4(3H)-one are particularly effective ligands for metal chelation. For instance, a Schiff base synthesized from 3-amino-2-methyl-4(3H)-quinazolinone and 3-hydroxybenzaldehyde (B18108) has been used to prepare complexes with Cd(II), Ni(II), Zn(II), and Cu(II). nih.govnih.gov Characterization studies, including IR, NMR, and mass spectrometry, have shown that this bidentate ligand coordinates to the metal center through the lactam oxygen and the azomethine nitrogen. nih.govnih.gov Similarly, copper(II) complexes of Schiff base ligands derived from the reaction of 3-amino-2-methyl-4(3H)-quinazolinone with various substituted aromatic aldehydes have been reported. researchgate.netresearchgate.net
Another example involves a quinazoline derivative incorporating an 8-hydroxyquinoline moiety, a well-known chelating agent. The resulting ligand, 2-(4-phenylpiperazinyl)methyl-3-(8-quinolinol-5-yl)-4(3H)-quinazolinone, forms chelates with transition metals such as Cu(II), Co(II), Ni(II), Zn(II), and Mn(II).
The thiol group in 2-mercapto-4(3H)-quinazolinone also provides a coordination site for metal ions, making it a potential ligand in coordination chemistry. cymitquimica.com
The coordination of metal ions to these ligands can lead to the formation of complexes with specific geometries. For example, powder X-ray diffraction studies of Cd(II), Ni(II), Zn(II), and Cu(II) complexes with a quinazolinone-derived Schiff base revealed a triclinic crystal system for all of them. nih.govnih.gov
Table 3: Examples of Metal Complexes of this compound Derivatives
| Entry | Ligand | Metal Ion(s) | Coordination Sites | Resulting Complex | Ref |
|---|---|---|---|---|---|
| 1 | 3-[[(E)-(3-hydroxyphenyl)-methylidene]amino]-2-methyl-quinazolin-4(3H)-one (HAMQ) | Cd(II), Ni(II), Zn(II), Cu(II) | Lactam oxygen, Azomethine nitrogen | [M(HAMQ)₂]X₂ type complexes | nih.govnih.gov |
| 2 | Schiff base from 3-amino-2-methyl-4(3H)-quinazolinone and substituted aromatic aldehydes | Cu(II) | Not specified | Copper(II) complexes | researchgate.netresearchgate.net |
| 3 | (E)-2-methyl-3-((1-(naphthalen-1-yl)ethylidene)amino)quinazolin-4(3H)-one | Zn(II), Ni(II), Co(II) | Not specified | Metal-ligand complexes | orientjchem.org |
Spectroscopic Characterization Techniques in Quinolin 4 3h One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of quinolin-4(3H)-one derivatives, offering deep insights into the molecular structure.
1H NMR and 13C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing this compound compounds. In ¹H NMR spectra of this compound derivatives, the proton signals are typically observed in specific regions. For instance, the N-H proton of the quinolinone ring often appears as a broad singlet at a downfield chemical shift, around δ 11.59-12.16 ppm. rsc.orgmdpi.com Aromatic protons resonate in the range of δ 7.13-8.72 ppm, with their specific shifts and coupling patterns providing information about the substitution on the quinoline (B57606) core. rsc.orgmdpi.com
¹³C NMR spectra complement the proton data by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the this compound moiety is a key diagnostic signal, typically resonating in the downfield region around δ 160.6-176.92 ppm. rsc.orgmdpi.com The aromatic carbons show signals in the range of δ 107.32-150.2 ppm. rsc.orgmdpi.com The specific chemical shifts of the carbon atoms in the quinoline ring are sensitive to the nature and position of substituents.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-phenylquinolin-4(1H)-one | DMSO-d₆ | 11.72 (s, 1H, NH), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H) | 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 | rsc.org |
| Quinazolin-4(3H)-one | DMSO-d₆ | 12.16 (br. s, 1H), 8.12 (br. d, J = 8.0 Hz, 1H), 8.08 (s, 1H), 7.82–7.78 (m, 1H), 7.66 (d, J = 8.0 Hz, 1H), 7.53–7.49 (m, 1H) | 160.6, 148.7, 145.2, 134.2, 127.1, 126.6, 125.7, 122.6 | mdpi.com |
Advanced NMR Techniques (e.g., DEPT, HMBC)
To further refine the structural assignment, advanced NMR techniques are employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. royalsocietypublishing.orgweebly.com
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. royalsocietypublishing.orgdut.ac.zascience.gov This is particularly useful for establishing the connectivity between different parts of the molecule, such as linking substituents to the this compound core. For example, HMBC can show correlations between the protons of a substituent and the carbons of the quinoline ring, confirming its point of attachment. dut.ac.za Other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to determine one-bond proton-carbon correlations. royalsocietypublishing.orgdut.ac.za
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The most characteristic absorption band is that of the carbonyl (C=O) group of the lactam ring, which typically appears in the region of 1647–1695 cm⁻¹. nih.gov The N-H stretching vibration is also a prominent feature, observed as a band in the range of 3164–3336 cm⁻¹. nih.govajol.info Aromatic C-H stretching vibrations are usually found around 3000–3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1570–1640 cm⁻¹ region. ajol.infoarkat-usa.org
Table 2: Key IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (Lactam) | Stretching | 1647–1695 | nih.gov |
| N-H | Stretching | 3164–3336 | nih.govajol.info |
| C-H (Aromatic) | Stretching | 3000–3100 | arkat-usa.org |
| C=C (Aromatic) | Stretching | 1570–1640 | ajol.infoarkat-usa.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.orgrsc.org The mass spectrum typically shows a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. rsc.orgajol.inforsc.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of this compound derivatives. These compounds typically exhibit multiple absorption bands in the UV-Vis spectrum, corresponding to π-π* transitions within the aromatic system. mdpi.com For instance, some derivatives show absorption maxima around 278, 325, 339, and 360 nm. mdpi.com The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the quinoline ring. mdpi.com
Fluorescence spectroscopy provides information about the emission properties of these compounds. Certain quinazolin-4(3H)-one derivatives exhibit fluorescence, and their emission spectra can be used to study their photophysical properties. researchgate.net For example, some derivatives show fluorescence in the blue-green region. researchgate.net
Theoretical and Computational Studies of Quinolin 4 3h One
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic properties and behavior of molecules. For Quinolin-4(3H)-one derivatives, these methods have been instrumental in understanding their fundamental chemical characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various aspects of this compound and its derivatives. For instance, DFT calculations have been employed to optimize the molecular geometries of these compounds and to study their molecular stability. tandfonline.com
Research on quinazolin-4(3H)-one derivatives has utilized DFT to explore the relationship between molecular structure and properties like antioxidant activity and corrosion inhibition. sapub.orgphyschemres.orgresearchgate.net In studies of novel quinazolin-4(3H)-one Schiff bases, DFT at the B3LYP/6-31G* level was used to optimize ground-state geometries and calculate various electronic properties. researchgate.net Furthermore, DFT has been used to analyze the correspondence between the inhibition properties and the molecular structure of 2-phenyl-4(3H)-quinazolinone-substituted compounds. researchgate.net
The applications of DFT also extend to the synthesis and characterization of new derivatives. For example, in the study of 3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ), 3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ), and 3-allyl-2-(Prop-2-yn-1-ylthio) quinazolin-4(3H)-one (AYQ), DFT was used to determine their corrosion inhibition ability theoretically. physchemres.orgphyschemres.org Similarly, the structures of novel quinolone derivatives were optimized using the B3LYP/6-311++G(d,p) method. kuleuven.be
Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. tandfonline.comresearchgate.net
For various quinoline (B57606) and quinazolinone derivatives, HOMO-LUMO analysis has been performed to predict their biological activity. tandfonline.com For example, in a study of 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one (TMQ), the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized over the quinoline moiety. researchgate.net The calculated HOMO-LUMO energy gap for TMQ was 4.078 eV, indicating the potential for electron transfer. researchgate.net In another study on 2-aryl/thienyl substituted quinazolin-4(3H)-ones, the HOMO and LUMO energy levels were calculated to be in the ranges of -5.20 to -5.80 eV and -1.65 to -2.25 eV, respectively, with energy gaps ranging from 3.20 to 4.05 eV. mdpi.com
The HOMO-LUMO energy gap is also a significant parameter in quantitative structure-activity relationship (QSAR) studies. For instance, in a QSAR study of quinolone antibacterials, the energies of HOMO and LUMO were used as electronic chemical descriptors to predict their genotoxic potential. pku.edu.cn
Spectroscopic Parameter Prediction
Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions serve as a valuable tool for the structural elucidation and characterization of newly synthesized compounds.
For instance, the infrared and Raman spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one were calculated using both Hartree-Fock and DFT (B3LYP) methods with the 6-31G* basis set, showing good agreement with experimental data. eurjchem.com Similarly, theoretical vibrational assignments for (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one were calculated at the B3LYP/6-311G(d,p) level and compared with experimental results. rjptonline.org
In the characterization of 3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ), 3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ), and 3-allyl-2-(Prop-2-yn-1-ylthio) quinazolin-4(3H)-one (AYQ), theoretical determinations were supplemented with experimental FTIR and NMR spectroscopy. physchemres.org Likewise, the characterization of substituted arylidene-based quinazolin-4(3H)-one motifs involved spectroscopic methods like IR, UV, and 1H- and 13C-NMR, alongside mass spectral data. frontiersin.org The chemical shifts in 1H and 13C NMR spectra for 1-(4-phenylquinolin-2-yl)propan-1-one were also calculated using various DFT methods. acs.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic and interactive way to study the interactions between molecules and their biological targets, which is fundamental for drug design and discovery.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Several QSAR studies have been conducted on quinazolin-4(3H)-one and quinolone derivatives to understand the structural requirements for their various pharmacological activities. For anticonvulsant quinazoline-4(3H)-ones, a QSAR model was developed that demonstrated a high correlation (R² = 0.899) and predictive ability (R²pred = 0.7406). researchgate.netufv.br This model indicated that the anticonvulsant activity was influenced by descriptors related to molecular volume, mass, and electronic properties. researchgate.netufv.br
For antibacterial quinolone derivatives, QSAR analyses have been performed to correlate their activity against Staphylococcus aureus with physicochemical parameters like lipophilicity (QlogP) and electronic parameters (σ). researchgate.netrasayanjournal.co.in These studies suggested that lower lipophilicity and electron-withdrawing substituents could enhance antibacterial potency. researchgate.net In another study, a QSAR model for the genotoxic potential of quinolone antibacterials was established using the octanol-water partition coefficient (logPow) and HOMO energy as key descriptors. pku.edu.cn
QSAR has also been applied to anti-HIV agents, where studies on 2-(aryl or heteroaryl)quinolin-4-amines provided guidelines for designing new active compounds. nih.gov Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to investigate the binding of 4(3H)-quinazolinone derivatives to thymidylate synthase, an important anticancer target. nih.gov
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule ligands to their protein targets.
Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for numerous this compound derivatives. For example, docking studies of quinoline derivatives have been performed against the HIV reverse transcriptase binding site, with some compounds showing higher docking scores than standard drugs. tubitak.gov.trnih.gov In one study, a pyrimidine-containing quinoline derivative exhibited the highest docking score of -10.675. tubitak.gov.trnih.gov
In the context of anticancer research, quinazolin-4(3H)-one derivatives have been docked into the active sites of various targets. For instance, docking studies were performed on spiro [(2H,3H) quinazoline-2,10 - cyclohexan]-4(1H)-one derivatives against COX-2 to investigate their anti-inflammatory activity. ijmpr.in Derivatives have also been docked against the GABAa receptor to explore their potential as antiepileptic agents, with some compounds showing higher docking scores than the reference drug diazepam. ijpsdronline.com
Furthermore, docking has been used to guide the design of new antimicrobial agents. Quinolinone-based thiosemicarbazones were docked against mycobacterial protein targets like enoyl-acyl carrier protein reductase (InhA). nih.gov Similarly, new quinazolin-4(3H)-one derivatives were investigated as potential DNA gyrase inhibitors through molecular docking. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into their structural stability and interactions with their environment. In the context of this compound and its derivatives, MD simulations have been employed to understand the stability of these compounds when interacting with biological targets.
For instance, MD simulations have been conducted on quinazolin-4(3H)-one-morpholine hybrids to evaluate the stability of ligand-protein complexes. nih.gov These simulations revealed that certain compounds exhibit strong and stable hydrogen bond interactions with the active sites of proteins like VEGFR1 and VEGFR2, with these interactions being maintained for over 90% of the simulation time. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from these simulations, which are measures of structural stability, were found to be low (around 1-2 Å), indicating high stability of the ligand-protein complexes. nih.gov
Similarly, MD simulations of substituted arylidene-based quinazolin-4(3H)-one motifs have been used to assess their structural stability within protein-ligand complexes. frontiersin.org In another study, the binding energies of 2-phenyl-4(3H)-quinazolinone derivatives on Fe(110) surfaces were calculated using MD simulations to investigate their anti-corrosion properties. researchgate.net Furthermore, MD simulations of quinoline- and naphthalene-incorporated hydrazineylidene–propenamide analogues demonstrated their stability over a 100 ns simulation period. mdpi.com
The stability of quinazolin-4(3H)-one-7-carboxamide derivatives as inhibitors of human soluble epoxide hydrolase has also been analyzed using MD simulations. These simulations showed that the compounds occupy both the short and long branches of the enzyme's binding area, forming stabilizing hydrogen-bonding interactions with the catalytic triad. acs.org
Reaction Mechanism Elucidation (e.g., Intrinsic Reaction Coordinate Analysis)
Understanding the reaction mechanisms for the synthesis of quinolin-4(3H)-ones is crucial for optimizing reaction conditions and improving yields. Computational methods, including Intrinsic Reaction Coordinate (IRC) analysis, play a significant role in elucidating these pathways. IRC analysis maps the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. scm.comepfl.ch
A plausible mechanism for the synthesis of quinazolinones from styrene (B11656) and o-aminobenzamide involves the initial oxidation of styrene to benzaldehyde (B42025). This is followed by the condensation of benzaldehyde with o-aminobenzamide to form an imine intermediate, which then undergoes cyclization and oxidation to yield the final quinazolinone product. mdpi.com Control experiments have supported this proposed mechanism. mdpi.com
Another proposed mechanism for the synthesis of 2,3-disubstituted 3H-quinazolin-4-ones from anthranilic acids suggests the formation of benzoxazin-4-one intermediates, although these are typically not isolated. ijprajournal.com The reaction force, which is the negative derivative of the potential energy along the intrinsic reaction coordinate, can be analyzed to understand the different phases of a reaction. cuni.cz This analysis reveals distinct stages of reactant preparation, transition to products, and final product relaxation. cuni.cz
Computational studies have also been used to rationalize the stereochemical outcomes of reactions. For example, transition state and IRC calculations at the DFT (B3LYP) and MP2 levels of theory have been used to explain the diastereoselectivity in the synthesis of indolo[2,3-a]quinolizidine derivatives. researchgate.net These calculations can help identify key orbital interactions that favor the formation of a particular stereoisomer. researchgate.net
Advanced Computational Analyses
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal structure. This analysis is instrumental in understanding the packing of molecules and the nature of the forces holding them together.
For 2-methylquinazolin-4(3H)-one hydrochloride, Hirshfeld surface analysis revealed that the most significant contributions to the surface contacts are from H⋯H (36.1%), H⋯C/C⋯H (25.8%), and H⋯O/O⋯H (17.7%) interactions. nih.gov The analysis also highlighted the presence of N—H⋯Cl hydrogen-bonding interactions. nih.gov In the case of a quinoline carboxamide derivative, Hirshfeld analysis was used to investigate both intra- and intermolecular hydrogen bonds. iucr.org
In another study on a novel quinazoline (B50416) derivative, Hirshfeld surface analysis quantified weak but significant C–H…O, C–H…N, C–O…π, and π–π hydrogen bond interactions that contribute to the molecule's stability. tandfonline.com For ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, the analysis showed that H⋯H contacts were the most important, contributing 47.7% to the Hirshfeld surface area. nih.gov Similarly, for methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, H⋯H contacts were dominant (43.8%), followed by C⋯H/H⋯C, N⋯H/H⋯N, and O⋯H/H⋯O interactions. iucr.org
The following table summarizes the contributions of different intermolecular contacts to the Hirshfeld surface for various this compound derivatives and related compounds.
| Compound | H⋯H (%) | H⋯C/C⋯H (%) | H⋯O/O⋯H (%) | H⋯Cl/Cl⋯H (%) | Other Contacts (%) | Reference |
| 2-methylquinazolin-4(3H)-one hydrochloride | 36.1 | 25.8 | 17.7 | 10.3 | C⋯Cl/Cl⋯C (3.3), N⋯H/H⋯N (2.4), N⋯Cl/Cl⋯N (2.2), C⋯C (1.8) | nih.gov |
| ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate | 47.7 | - | - | - | - | nih.gov |
| methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | 43.8 | 14.3 | 9.9 | - | N⋯H/H⋯N (14.1), C⋯C, C⋯N/N⋯C, C⋯O/O⋯C (17.0) | iucr.org |
Electrostatic Potential Mapping
Electrostatic potential (ESP) mapping is a computational method that illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. The ESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In studies of synthetic heterocyclic quinazoline-4-one derivatives, ESP mapping has been used to explain their structure-activity relationships, particularly concerning their antioxidant properties. sapub.org For a novel quinazoline derivative, the ESP map was described as part of its comprehensive computational characterization. tandfonline.com Similarly, for 1-(4-phenylquinolin-2-yl)propan-1-one, the molecular electrostatic potential (MEP) results showed the reactive sites for both nucleophilic and electrophilic attacks. bohrium.com
The MEP of quinoline-1,2,3-triazole-anilines showed that the HOMO (Highest Occupied Molecular Orbital) was spread across the fluoroaniline (B8554772) moiety, while the LUMO (Lowest Unoccupied Molecular Orbital) was delocalized over the quinoline and triazole rings, indicating the molecule's ability to act as both an electron donor and acceptor. mdpi.com For novel quinoline derivatives, the MEP surfaces were drawn to visualize the shape, size, and electrostatic potential values of the molecules. kuleuven.be
Nonlinear Optical Properties Prediction
Nonlinear optical (NLO) properties of materials are of significant interest for applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules.
The NLO properties of a novel quinazoline derivative have been predicted using computational methods. tandfonline.com Similarly, for 1-(4-phenylquinolin-2-yl)propan-1-one, DFT calculations were employed to investigate its NLO properties. acs.org Theoretical investigations of quinoline-based derivatives have been extensive due to their potential in optoelectronic technologies. researchgate.net
The third-order nonlinearity (χ³) of 8-hydroxyquinolin-1-ium salts has been determined, indicating their potential as candidates for the development of NLO devices. lew.ro The prediction of NLO properties is a key area of research for atomic clusters as well, where the goal is to design specific geometries with maximal NLO responses. chemrxiv.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. faccts.deuni-muenchen.de It provides a detailed description of the electronic structure in terms of localized bonds and lone pairs, corresponding to the Lewis structure picture. uni-muenchen.de
NBO analysis has been performed on a novel quinazoline derivative to understand its molecular stability and electronic properties. tandfonline.com In a study of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, NBO analysis was used to study structural properties like bond order and charge-transfer. researchgate.net For certain quinazoline derivatives, NBO analysis has confirmed the presence of strong intramolecular hydrogen bonds. researchgate.net
The analysis of interactions between filled (donor) and empty (acceptor) NBOs can reveal delocalization corrections to the idealized Lewis structure. uni-muenchen.de In a study of 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione, NBO analysis provided a detailed description of the electronic structure, identifying key bonds and lone pairs. researchgate.net The intramolecular electron transfer and hyperconjugative interactions were also explained through this analysis. researchgate.net
In Silico ADME Prediction
The evaluation of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is a critical phase in the drug discovery pipeline. asianjpr.comsciforum.net In recent years, in silico computational tools have become indispensable for predicting the ADME profiles of new chemical entities at an early stage, thereby reducing the time and cost associated with experimental assays and mitigating late-stage clinical failures. sciforum.netresearchgate.net Various web-based platforms and software, such as SwissADME, admetSAR, and QikProp, are frequently employed to forecast the drug-likeness and pharmacokinetic characteristics of bioactive molecules. asianjpr.combenthamdirect.com This section focuses on the theoretical ADME predictions for derivatives of the this compound scaffold.
Computational studies on a variety of quinoline derivatives have been conducted to assess their potential as therapeutic agents. These investigations typically involve the analysis of physicochemical properties, lipophilicity, pharmacokinetic behaviors, and toxicity profiles.
One study focused on the design of novel quinoline-4-one derivatives as potential Factor Xa inhibitors. asianjpr.com In this research, 26 compounds were designed and evaluated for their ADME properties using the SwissADME online tool. asianjpr.com The majority of these designed derivatives demonstrated favorable in silico ADME characteristics and adhered to Lipinski's rule of five, indicating good potential for oral bioavailability. asianjpr.com
In a different study, a series of 2-acetyl-4-phenylquinoline derivatives were investigated. Their ADME properties were calculated using QikProp (Maestro 12.8 software), and the results were found to be within the acceptable range for drug-likeness, suggesting they possess favorable pharmacokinetic profiles. Similarly, in silico ADME prediction studies for novel quinoline derivatives designed as mutant EGFR inhibitors also showed promising, drug-like properties. nih.gov
The ADME properties for various quinoline derivatives from several studies are summarized below. These predictions provide a theoretical foundation for their drug-likeness and potential bioavailability.
Physicochemical Properties and Lipophilicity
Lipophilicity is a key parameter influencing a drug's absorption and distribution. mdpi.com It is often predicted computationally as part of the ADME assessment. The "Lipinski's Rule of Five" is a widely used filter to evaluate the drug-likeness of a compound based on properties that would influence its oral bioavailability.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of Representative Quinoline Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Parameter | Predicted Value/Outcome | Reference |
|---|---|---|---|
| Novel quinoline-4-one derivatives | Lipinski Rule of Five | Majority of compounds passed | asianjpr.com |
| N-Substituted Quinoline Hydrazone derivatives | Drug-Likeness | All derivatives are promising | healthinformaticsjournal.com |
| Quinolone-1,4-quinone hybrids | Lipophilicity | Low experimental values; Introduction of a nitrogen atom reduced lipophilicity | mdpi.com |
| 2-Acetyl-4-phenylquinoline derivatives | QikProp Descriptors | Calculated parameters are in good agreement with recommended values | |
| Novel quinoline derivatives (EGFR inhibitors) | Drug-Likeness | Found to be promising | nih.gov |
Pharmacokinetic Predictions (Absorption, Distribution, Metabolism, Excretion)
In silico tools can predict various pharmacokinetic parameters, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450 (CYP).
Table 2: Predicted Pharmacokinetic Properties of Representative Quinoline Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Parameter | Predicted Outcome | Reference |
|---|---|---|---|
| Quinolone-1,4-quinone hybrids | Oral Administration | Most hybrids can be used orally | mdpi.com |
| Quinolone-1,4-quinone hybrids | Neurotoxicity | Do not exhibit neurotoxic effects | mdpi.com |
| 2-chloroquinoline-3-carboxamide derivatives | Oral Bioavailability | Determined to be orally bioavailable | benthamdirect.com |
| Pyrrolo[1,2-a]quinoline derivatives | Oral Bioavailability | Favorable predictions | nih.gov |
These computational predictions are crucial for prioritizing compounds for further experimental validation, guiding the synthesis of new derivatives with improved pharmacokinetic profiles, and ultimately accelerating the drug discovery process. researchgate.netnih.gov
Biological Activities and Mechanistic Insights
Comprehensive Overview of Reported Biological Activities
Derivatives of quinolin-4(3H)-one have demonstrated a broad spectrum of pharmacological effects. These include anticancer, anti-inflammatory, antimicrobial (antibacterial and antifungal), antiviral, antimalarial, and analgesic properties. mdpi.commdpi.comresearchgate.net The versatility of the this compound core allows for structural modifications that can modulate its biological profile, leading to the development of compounds with enhanced potency and selectivity for various therapeutic targets.
The significant biological activities associated with this compound derivatives are summarized below:
Anticancer Activity: A primary focus of research on this compound derivatives has been their potential as anticancer agents. semanticscholar.orgsrce.hrscirp.org These compounds have shown cytotoxic effects against a variety of human cancer cell lines, including those of the breast, lung, colon, prostate, and renal cancers. semanticscholar.orgsrce.hrnih.gov The anticancer mechanisms are often linked to the inhibition of key enzymes involved in cell proliferation and survival. semanticscholar.org
Antimicrobial Activity: The this compound scaffold has been a fruitful source of new antimicrobial agents. mdpi.comresearchgate.netmdpi.com Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comresearchgate.neteco-vector.com Some compounds have exhibited potent activity against multidrug-resistant bacteria, highlighting their potential to address the growing challenge of antibiotic resistance. nih.gov
Anti-inflammatory Activity: Certain this compound derivatives have been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. semanticscholar.orgactascientific.com
Antiviral and Antimalarial Activities: The broad biological profile of quinolin-4(3H)-ones extends to antiviral and antimalarial activities, although these areas are less extensively explored compared to their anticancer and antimicrobial potential. mdpi.commdpi.com
Mechanistic Studies of Biological Activity
The diverse biological effects of this compound derivatives are attributed to their ability to interact with and inhibit various enzymes that are critical for cellular function and disease progression.
Enzyme Inhibition Studies
Several quinazolinone derivatives have been identified as potential inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, recombination, and repair. mdpi.com By targeting this enzyme, these compounds can disrupt bacterial cell division and lead to cell death, providing a mechanism for their antibacterial activity. mdpi.com
The quinazolin-4(3H)-one core is a well-established scaffold for the development of tyrosine kinase inhibitors. nih.govnih.gov These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
CDK2, HER2, EGFR, and VEGFR2: Derivatives of quinazolin-4(3H)-one have shown potent inhibitory activity against multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govekb.eg The inhibition of these kinases can block cancer cell proliferation and angiogenesis. For instance, compounds 2i and 3i demonstrated potent inhibition of CDK2, HER2, and EGFR, with docking studies suggesting they act as ATP-competitive or non-competitive inhibitors depending on the specific kinase. nih.gov
FGFR-1, BRAFWT, and BRAFV600E: Research has also explored the potential of quinoline (B57606) derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR-1) and BRAF kinases, including the wild-type (WT) and the V600E mutant, which are implicated in various cancers.
Plk1 PBD: The Polo-like kinase 1 (Plk1) polo-box domain (PBD) is another target for which this compound-based inhibitors have been investigated.
The table below summarizes the inhibitory activities of selected quinazolin-4(3H)-one derivatives against various tyrosine kinases.
| Compound | Target Kinase(s) | IC50 (µM) | Cell Line(s) | Reference |
| 2i | CDK2, HER2, EGFR | Not specified | MCF-7, A2780 | nih.gov |
| 3i | CDK2, HER2, EGFR | Not specified | MCF-7, A2780 | nih.gov |
| Gefitinib | EGFR | Not specified | Various | nih.gov |
| Erlotinib | EGFR | Not specified | Various | nih.gov |
| Lapatinib | EGFR, HER2 | Not specified | Various | nih.gov |
Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial drugs. Some quinazoline (B50416) derivatives have been investigated as DHFR inhibitors. scirp.org
The inhibitory activity of this compound derivatives extends to a variety of other enzymes implicated in disease.
PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is involved in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.
Urease: Urease is a bacterial enzyme that hydrolyzes urea (B33335) and is implicated in infections caused by Helicobacter pylori and Proteus mirabilis. Several quinazolin-4(3H)-one hybrids have demonstrated potent urease inhibitory activity, with some compounds showing significantly greater potency than standard inhibitors like thiourea (B124793) and acetohydroxamic acid. researchgate.netnih.govmdpi.com For example, coumarin-containing quinazolinone derivatives exhibited IC50 values in the range of 1.26 to 1.82 µg/mL. nih.gov
Phosphodiesterase (PDE): Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Quinazolin-4(3H)-one/Schiff base hybrids have been designed as inhibitors of phosphodiesterase 4 (PDE4), with some compounds showing potent inhibition and significant antiproliferative activity against various tumor cell lines. nih.govresearchgate.net Other derivatives have been explored as inhibitors of PDE5 and PDE7. nih.gov Compound 7 from a series of hybrids showed a PDE4B IC50 of 1.60 µM. nih.gov
Aurora Kinase: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Quinazolin-4(3H)-one derivatives have been developed as potent inhibitors of Aurora kinases A and B. nih.govnih.govoncotarget.com For example, the derivative BIQO-19 effectively inhibited the growth of EGFR-TKI-resistant non-small cell lung cancer cells by suppressing activated Aurora kinase A. nih.govnih.gov
PI3Kα: Phosphoinositide 3-kinase alpha (PI3Kα) is a central component of a signaling pathway that promotes cell growth and survival. Quinazolinone-sulfonamide hybrids have shown profound inhibitory effects against PI3Kα. tandfonline.comresearchgate.net Novel quinoline derivatives have also been developed as potent PI3K/mTOR dual inhibitors. mdpi.com
Histone Deacetylase (HDAC): Histone deacetylases are enzymes that play a crucial role in gene expression regulation. Aberrant HDAC activity is linked to cancer development. Quinazolin-4(3H)-one-based hydroxamic acids have been designed as HDAC inhibitors, with some compounds showing potent and selective inhibition of HDAC6 and significant cytotoxicity against cancer cells. researchgate.netnih.govacs.org For instance, compound 5b was found to be a potent and selective HDAC6 inhibitor with an IC50 value of 150 nM. researchgate.net
USP7: Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that regulates the stability of several key proteins involved in cancer, including the tumor suppressor p53. Novel quinazolin-4(3H)-one derivatives have been identified as potent USP7 inhibitors, demonstrating anticancer effects in preclinical models. nih.gov Compounds C9 and C19 exhibited IC50 values of 5.048 µM and 0.595 µM, respectively, in Ub-AMC assays. nih.gov
The table below provides a summary of the inhibitory activities of various this compound derivatives against these enzymes.
| Derivative Class | Target Enzyme | Key Findings | Reference(s) |
| Coumarin Hybrids | Urease | IC50 values ranging from 1.26 to 1.82 µg/mL. | nih.gov |
| Schiff Base Hybrids | PDE4B | Compound 7 showed an IC50 of 1.60 µM. | nih.gov |
| Imidazo[1,2-a]pyridine Hybrid | Aurora Kinase A | BIQO-19 inhibited EGFR-TKI-resistant NSCLC cells. | nih.govnih.gov |
| Hydroxamic Acids | HDAC6 | Compound 5b had an IC50 of 150 nM. | researchgate.net |
| Quinazolin-4(3H)-ones | USP7 | C9 and C19 showed IC50s of 5.048 µM and 0.595 µM. | nih.gov |
| Sulfonamide Hybrids | PI3Kα | Profound inhibitory effects against PI3Kα/β/γ/δ. | tandfonline.com |
| Quinoline Derivatives | PI3K/mTOR | Compound 22c showed IC50s of 0.22 nM (PI3Kα) and 23 nM (mTOR). | mdpi.com |
Dihydrofolate Reductase (DHFR) Inhibition
Receptor Modulation (e.g., PqsR Antagonism, PPARγ and SUR Agonism)
This compound derivatives have been identified as significant modulators of various biological receptors, playing roles in bacterial communication and metabolic regulation.
PqsR Antagonism: The Pseudomonas aeruginosa quorum sensing (QS) system, which controls bacterial virulence, is a key target for antimicrobial research. acs.org This system relies on signaling molecules like 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor, 4-hydroxy-2-heptylquinoline (HHQ), which bind to the transcriptional regulator PqsR (also known as MvfR). acs.orgnih.gov Quinazolin-4(3H)-one derivatives have emerged as potent antagonists of PqsR. acs.orgnih.gov By blocking the PqsR ligand-binding domain, these compounds inhibit the expression of virulence factors. nih.govdiva-portal.org
For instance, a hit compound, (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile (compound 61), was optimized to inhibit the PqsR-controlled promoter with an IC₅₀ of 1 μM and showed a strong binding affinity (Kd) of 10 nM. acs.orgnih.govdiva-portal.org This compound significantly reduced the production of pyocyanin (B1662382), PQS, and HHQ in various P. aeruginosa strains. diva-portal.org Another study identified 6-chloro-3((2-pentylthiazol-4-yl)methyl)quinazolin-4(3H)-one (compound 18) and its hexyl analogue (compound 19) as potent PqsR inhibitors with IC₅₀ values under 300 nM, which also attenuated pyocyanin production. worktribe.com
PPARγ and SUR Agonism: In the context of metabolic diseases, quinazolin-4(3H)-one derivatives have been investigated as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ) and the sulfonylurea receptor (SUR), both of which are crucial in managing type-2 diabetes. nih.govresearchgate.netsemanticscholar.org A series of novel quinazoline-4(3H)-one-sulfonylurea hybrids were designed as dual agonists for these receptors. nih.govresearchgate.net
Several of these hybrid compounds demonstrated potent anti-hyperglycemic activity in animal models. nih.govresearchgate.net Specifically, compounds 19b , 19d , 19f , 25f , and 25g showed high binding affinities to PPARγ, with IC₅₀ values of 0.371, 0.350, 0.369, 0.408, and 0.353 µM, respectively. nih.govresearchgate.net Furthermore, compounds 19d and 19f were also effective insulin (B600854) secretagogues, acting on SUR with EC₅₀ values of 0.97 and 1.01 µM, respectively. nih.govresearchgate.net These findings highlight the potential of the quinazolinone scaffold to act as a dual agonist for key metabolic receptors. semanticscholar.orgnih.gov
Table 1: Receptor Modulation Activity of Select this compound Derivatives
Compound Target Receptor Activity Type Reported Value Reference (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile PqsR Antagonist IC₅₀ = 1 µM [3, 4, 9] 6-chloro-3((2-pentylthiazol-4-yl)methyl)quinazolin-4(3H)-one PqsR Antagonist IC₅₀ < 300 nM oregonstate.edu Compound 19d (a quinazoline-sulfonylurea hybrid) PPARγ Agonist IC₅₀ = 0.350 µM [5, 7] Compound 19d (a quinazoline-sulfonylurea hybrid) SUR Agonist EC₅₀ = 0.97 µM [5, 7] Compound 19f (a quinazoline-sulfonylurea hybrid) PPARγ Agonist IC₅₀ = 0.369 µM [5, 7] Compound 19f (a quinazoline-sulfonylurea hybrid) SUR Agonist EC₅₀ = 1.01 µM [5, 7]
Interference with Metabolic Pathways (e.g., Purine (B94841) and Folic Acid Metabolism)
The structural similarity of the quinazoline scaffold to the purine nucleus and the pteridine (B1203161) ring system found in folic acid has led to the discovery of derivatives that interfere with these essential metabolic pathways. researchgate.net Such interference is a key mechanism for their therapeutic effects, particularly in anticancer applications. researchgate.net
Purine Metabolism: Purines are fundamental components of nucleic acids and coenzymes, and their metabolism is crucial for cell growth and proliferation. nih.govnih.gov The quinazolinone core can act as an antimetabolite, disrupting the normal synthesis and degradation of purines. researchgate.net This disruption can inhibit the processes that are highly active in rapidly dividing cells, such as cancer cells.
Folic Acid Metabolism: Folic acid (Vitamin B9) and its metabolites are essential for the synthesis of DNA precursors, particularly thymidine (B127349) and purines. oregonstate.edu The enzyme thymidylate synthase, which is critical in this pathway, is a target for several chemotherapeutic agents. nih.govsigmaaldrich.com Quinazoline-based folate analogs, such as 10-propargyl-5,8-dideazafolic acid (CB 3717), have been shown to be potent inhibitors of thymidylate synthase. nih.gov These compounds bind to the enzyme, inhibiting its catalytic activity and thereby disrupting DNA synthesis and repair, which has a greater toxic effect on rapidly dividing malignant cells. nih.govsigmaaldrich.com Interference with folic acid metabolism can lead to congenital anomalies if it occurs during pregnancy. tmda.go.tz
Transcription Activation Inhibition (e.g., NFκB, AP-1)
This compound derivatives have been shown to inhibit key transcription factors involved in inflammation and cancer, such as Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1). researchgate.netsemanticscholar.org NF-κB is a critical regulator of gene expression involved in immune responses, inflammation, and cell survival. researchgate.net
Several studies have demonstrated the ability of quinazolin-4(3H)-one compounds to suppress NF-κB activation. semanticscholar.orgnih.gov In one study, novel quinolone-substituted quinazolin-4(3H)-ones were designed specifically to target and bind to the NF-κB protein. semanticscholar.org Molecular docking studies confirmed that the combination of the quinolone and quinazolinone pharmacophores was crucial for this binding. semanticscholar.org This inhibition of NF-κB-dependent gene transcription is considered a primary mechanism for the anti-inflammatory and antitumor properties of these compounds. semanticscholar.org Similarly, a series of 2-(2,4-disubstituted-thiazole-5-yl)-3-aryl-3H-quinazoline-4-one derivatives were reported to be effective inhibitors of both NF-κB and AP-1 mediated transcription activation. researchgate.net Another quinoline derivative, Q3, was also found to inhibit the NF-κB pathway. mdpi.com
Radical Scavenging Mechanisms
The quinazolin-4(3H)-one scaffold is a core component of compounds exhibiting significant antioxidant and radical-scavenging properties. mdpi.commdpi.comnih.govsapub.org These properties are crucial for combating oxidative stress caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can damage biological molecules like proteins and DNA. mdpi.commdpi.com
The antioxidant activity of these derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS+ radical scavenging tests. mdpi.commdpi.com Studies have shown that linking the quinazolin-4-one core with other active pharmacophores, such as phenols or isoxazoles, can enhance this activity. mdpi.commdpi.com
For example, a series of new quinazolin-4(3H)-one-isoxazole derivatives demonstrated significant radical scavenging activity in the DPPH assay. mdpi.com Another study synthesized hybrid molecules bearing both quinazolin-4-one and phenol (B47542) scaffolds. mdpi.com The results indicated that compounds with an ortho-diphenolic substitution were particularly potent, exhibiting higher radical scavenging activity than reference antioxidants like ascorbic acid and Trolox. mdpi.com The mechanism of action is believed to involve the donation of hydrogen atoms to neutralize reactive radicals. mdpi.com Theoretical studies using Density Functional Theory (DFT) have also been employed to understand the radical scavenging properties of these molecules. sapub.org
Structure-Activity Relationship (SAR) Investigations
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure, as well as modifications to the heterocyclic rings.
Impact of Substituent Nature and Position
Extensive SAR studies have revealed key structural requirements for the various biological activities of quinazolin-4(3H)-ones.
Position 2: The substituent at this position is crucial. The presence of a methyl or thiol group is often essential for antimicrobial activity. nih.gov For antimitotic activity, a 2-styryl moiety was found to be important. researchgate.netacs.org In the context of PqsR antagonism, the length of an alkyl chain on a thiazole (B1198619) ring attached via a methyl bridge to N3 was critical, with pentyl and hexyl chains showing high potency. worktribe.com
Position 3: This position is a key point for modification. A substituted aromatic ring at position 3 is considered vital for antimicrobial effects. nih.gov For PqsR antagonism, SAR studies showed very tight structural requirements at this position. diva-portal.org For example, a linker connecting to a phenylacetonitrile (B145931) group was found to be effective. diva-portal.org
Benzene (B151609) Ring (Positions 5, 6, 7, 8): Substitutions on the benzene portion of the quinazolinone ring significantly influence activity.
Position 6: Halogen substitution is frequently beneficial. A 6-chloro substituent was found to be optimal for a series of PqsR inhibitors worktribe.com, and replacing it with bromine, a nitro group (NO₂), or a trifluoromethyl group (CF₃) also yielded potent compounds. diva-portal.org
Position 7: A 7-chloro substitution has been noted to improve antimicrobial activity. nih.gov However, in one series of PqsR antagonists, a 7-chloro derivative was active, but a 7-nitro derivative was completely inactive, likely due to the size of the nitro group. diva-portal.org
Position 8: The presence of a halogen at position 8 can enhance antimicrobial properties. nih.gov However, an 8-chloro substituted PqsR antagonist was found to be inactive. diva-portal.org
Di-substitution: In general, electron-withdrawing groups like bromine or nitro on the quinazolinone ring lead to better anti-inflammatory activity. semanticscholar.org However, di-chloro substitutions at positions 6,7 or 6,8 resulted in inactive PqsR antagonists. diva-portal.org
Table 2: Summary of Structure-Activity Relationship (SAR) for this compound Derivatives
Position Substituent Type Effect on Activity Activity Type Reference 2 Methyl, Thiol Essential/Enhances Antimicrobial researchgate.net 2 Styryl moiety Enhances Antimitotic, Antimicrobial [7, 27] 3 Substituted aromatic ring Essential Antimicrobial researchgate.net 6 Chloro (Cl) Optimal/Enhances PqsR Antagonism [9, 12] 6 Bromo (Br), Nitro (NO₂), Trifluoromethyl (CF₃) Improves potency PqsR Antagonism researchgate.net 6, 8 Halogen (e.g., Bromo) Enhances Anti-inflammatory, Antimicrobial [2, 6] 7 Chloro (Cl) Enhances Antimicrobial researchgate.net 6, 7 or 6, 8 Di-chloro Results in inactivity PqsR Antagonism researchgate.net
Role of Ring Modifications (Benzene and Pyrimidine (B1678525) Rings)
Modifications to the core bicyclic structure, including the benzene and pyrimidine rings, are a common strategy to optimize the biological profile of quinazolin-4(3H)-one derivatives.
Benzene Ring Modification: Introducing substituents to the benzene ring (positions 5 through 8) is a primary SAR strategy, as detailed in the section above. For instance, modifying the "C ring" (a phenyl ring attached elsewhere in the molecule, not the core benzene ring) of a lead compound with substitutions was found to be a favorable strategy for developing survivin inhibitors. plos.org
Pyrimidine Ring and Fused Ring Systems: The pyrimidine portion of the quinazolinone scaffold is also a target for modification. This can involve direct substitution or, more commonly, the fusion of additional heterocyclic rings. This approach aims to create hybrid molecules that combine the pharmacophoric features of different ring systems. For example, fusing a thiazole ring to the quinazolinone core via a linker at the N3 position has yielded highly potent PqsR inhibitors. worktribe.com Similarly, creating quinazoline-4(3H)-one-sulfonylurea hybrids resulted in dual agonists for PPARγ and SUR receptors. nih.gov The development of tricyclic quinazolinone derivatives, such as fused pyridazino or pyrrolo-quinazolinones, has also been explored to generate compounds with broad-spectrum antimicrobial activities. nih.gov These modifications fundamentally alter the shape, size, and electronic properties of the molecule, leading to varied interactions with biological targets.
Natural Product Origins and Analog Development
Isolation from Natural Sources
This compound and its derivatives, more broadly classified as quinoline and quinazoline alkaloids, are found in a variety of natural sources, particularly in plants and microorganisms. rsc.orgmdpi.com The plant family Rutaceae is a major source of these alkaloids. researchgate.net For example, several 2-alkylquinolin-4-one alkaloids have been isolated from the unripe fruits of Evodia rutaecarpa. rsc.org Similarly, quinoline alkaloids have been isolated from various Choisya species and Esenbeckia alata. researchgate.netscielo.br
The genus Tetradium (formerly Evodia) is another notable source. Phytochemical investigations of Tetradium ruticarpum have led to the isolation of numerous quinolone alkaloids. akjournals.com High-speed counter-current chromatography (HSCCC) has been effectively used to isolate compounds like 1-methyl-2((6Z,9Z)-pentadecadienyl)-4(1H)-quinolone and dihydroevocarpine (B119218) from this plant. akjournals.com
The quinazoline subgroup of these alkaloids is also well-represented in nature. Febrifugine (B1672321) and isofebrifugine, for instance, are isolated from the roots and leaves of Dichroa febrifuga, a plant belonging to the Saxifragaceae family. nih.govresearchgate.netcaltech.edu The concentration of these alkaloids can vary, with roots containing 0.02-0.05% and leaves containing 0.5-0.7%. ajpp.in
Adhatoda vasica (also known as Justicia adhatoda) from the Acanthaceae family is a well-known source of quinazoline alkaloids like vasicine (B45323) and vasicinone (B1682191). researchgate.netresearchgate.net These compounds can be found in the leaves, stem, and roots of the plant. researchgate.netcabidigitallibrary.org
The pentacyclic alkaloid luotonin A and its related compounds were first isolated from the aerial parts of Peganum nigellastrum, a plant used in traditional Chinese medicine. mdpi.comnih.govrsc.org Luotonin F has also been isolated from the same plant source. medchemexpress.com
Microorganisms are another source of this compound derivatives. For example, quinoline-4-carbaldehyde (B127539) was isolated from the myxobacterium Archangium gephyra. rsc.org
Examples of Natural Quinolin-4(3H)-ones (e.g., Luotonins, Febrifugine, Vasicinone)
Several naturally occurring compounds feature the this compound core and exhibit significant biological activities.
Luotonins: Luotonin A is a pentacyclic pyrroloquinazolinoquinoline alkaloid isolated from the plant Peganum nigellastrum. mdpi.comnih.gov It is structurally similar to the anticancer agent camptothecin (B557342) and has been shown to inhibit topoisomerase I. researchgate.net Luotonin F, another alkaloid from the same plant, exhibits cytotoxic activity against mouse leukemia cells by inhibiting human topoisomerase II. medchemexpress.com
Febrifugine: Febrifugine and its isomer, isofebrifugine, are quinazolinone alkaloids isolated from the roots of the Chinese herb Dichroa febrifuga. ajpp.innih.gov These compounds are known for their potent antimalarial activity. nih.gov The basic structure of both alkaloids is proposed to be 3-[β-keto-γ-(3-hydroxy-2-piperidyl)propyl]-4-quinazolone. caltech.edu The in vivo activity of (+)-febrifugine has been shown to be comparable to the antimalarial drug chloroquine. ajpp.in
Vasicinone: Vasicinone is a quinazoline alkaloid found in the leaves of Adhatoda vasica. caymanchem.commedchemexpress.com It is known for its bronchodilatory and antioxidant properties. caymanchem.com Vasicinone is one of several quinazoline alkaloids isolated from this plant, including vasicine and deoxyvasicinone. researchgate.netcabidigitallibrary.org
Table 1: Examples of Natural Quinolin-4(3H)-ones
| Compound Name | Natural Source | Key Biological Activity | Citations |
|---|---|---|---|
| Luotonin A | Peganum nigellastrum | Topoisomerase I inhibitor, Cytotoxic | mdpi.comnih.govresearchgate.net |
| Luotonin F | Peganum nigellastrum | Topoisomerase II inhibitor, Cytotoxic | medchemexpress.com |
| Febrifugine | Dichroa febrifuga | Antimalarial | ajpp.innih.gov |
| Isofebrifugine | Dichroa febrifuga | Antimalarial | ajpp.innih.gov |
| Vasicinone | Adhatoda vasica | Bronchodilator, Antioxidant | caymanchem.commedchemexpress.com |
Development of Synthetic Analogs Inspired by Natural Quinolin-4(3H)-ones
The potent biological activities of natural quinolin-4(3H)-ones have made them attractive lead structures for the development of synthetic analogs with improved properties.
Febrifugine Analogs: The significant antimalarial activity of febrifugine has been a strong motivator for the synthesis of analogs. whiterose.ac.uk However, its clinical use has been hampered by side effects like liver toxicity. ajpp.in Consequently, medicinal chemists have focused on creating derivatives with lower toxicity. researchgate.net Structure-activity relationship studies have shown that the 4-quinazolinone moiety, the nitrogen atom of the piperidine (B6355638) ring, and the hydroxyl group are essential for antimalarial activity. ajpp.injetir.org Modifications have been made to the 4-quinazolinone ring, the linker, and the piperidine ring to develop more effective and less toxic antimalarial agents. jetir.org For instance, some novel synthetic analogs have shown significantly lower toxicity than febrifugine and have demonstrated curative effects in animal models of malaria. nih.gov One such analog showed a 100% curative dose of 8 mg/kg/day in Aotus monkeys infected with a chloroquine-resistant strain of P. falciparum. nih.gov Halofuginone, a halogenated synthetic derivative of febrifugine, has also been developed and has shown higher antimalarial activity than the parent alkaloid. researchgate.netwhiterose.ac.uk
Luotonin Analogs: The structural resemblance of luotonin A to camptothecin and its role as a topoisomerase I inhibitor have spurred the development of numerous synthetic analogs. rsc.orgresearchgate.net The goal is often to improve its poor solubility and enhance its biological activity, which is about ten times lower than that of camptothecin. rsc.org Synthetic efforts have focused on modifying the A, B, and C rings of the luotonin scaffold. mdpi.comsemanticscholar.org For example, the introduction of an 8-piperazine group or a 5-deaza modification has been shown to significantly improve the in vitro anticancer activity of luotonin A. mdpi.com A variety of synthetic strategies have been employed, including the condensation of anthranilic acid derivatives with 1,2-dihydropyrrolo[3,4-b]quinoline-3-one and one-pot syntheses to construct the quinazoline and pyrroloquinoline cores simultaneously. nih.govacs.org
Vasicinone Analogs: Synthetic analogs of vasicinone and its dehydroxy counterpart, deoxyvasicinone, have also been developed. nih.gov These analogs have been investigated for various pharmacological activities, including anticholinesterase activity. nih.gov Modifications have included converting the five-membered C ring of vasicine into a seven-membered ring, resulting in a compound reported to be significantly more potent as a bronchodilatory agent than aminophylline. ijpsr.comresearchgate.net Deoxyvasicinone derivatives have also been synthesized and evaluated for their antibacterial activity. ijapbc.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Quinolin-4(3H)-one derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound derivatives are synthesized via cyclization, condensation, or metal-catalyzed reactions. For example:
- Thermal cyclization : Heating anthranilic acid derivatives with ketones or aldehydes under acidic conditions yields 4-hydroxyquinoline scaffolds .
- Reductive cyclization : Sodium hydroxide in methanol/water under reflux facilitates ring closure for halogen-substituted derivatives .
- Copper-catalyzed reactions : Cu(OAc)₂ promotes regioselective formation of unsaturated pyrimidoquinolin-4(3H)-ones from 2-aminoquinoline-3-carboxamides and aldehydes .
- Key Considerations : Solvent polarity, temperature, and catalyst choice critically impact tautomer stability and product distribution.
Q. How are this compound derivatives characterized to confirm structural integrity?
- Methodological Answer : Multi-spectroscopic techniques are employed:
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.2 ppm) and carbonyl groups (δ 165–175 ppm) confirm substitution patterns .
- IR spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and hydrogen-bonded OH/NH (3200–3450 cm⁻¹) validate tautomeric forms .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 293.0749 for isothiazoloquinolin-4(9H)-one) and fragmentation patterns corroborate molecular weights .
Advanced Research Questions
Q. How can tautomerism in this compound derivatives be controlled during synthesis to optimize biological activity?
- Methodological Answer : Tautomeric equilibrium (keto-enol forms) is modulated by:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize enol tautomers, while protic solvents favor keto forms .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂, -Br) at position 3 shift equilibrium toward the keto form, enhancing antimicrobial activity .
- Catalyst design : Fe₃O₄@SiO₂-diol-Pd(0) nanocomposites enable regioselective carbonylative cyclization, minimizing tautomeric byproducts .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies arise from variations in:
- Assay protocols : Standardize MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli to compare antimicrobial potency .
- Structural nuances : Position 2 substituents (e.g., methyl vs. phenyl) significantly alter anticancer activity; use SAR (Structure-Activity Relationship) models to rationalize differences .
- Enzymatic interactions : 4-Hydroxyquinoline 3-monooxygenase activity varies across bacterial strains, affecting metabolite profiles .
Q. How can eco-friendly synthesis of this compound derivatives be achieved without compromising efficiency?
- Methodological Answer : Green chemistry approaches include:
- Reusable catalysts : Fe₃O₄@SiO₂-diol-Pd(0) nanocomposites enable high-yield carbonylative cyclization with minimal waste .
- Solvent systems : γ-Valerolactone/water mixtures reduce toxicity while maintaining reaction efficiency for glucose-derived intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and energy consumption for cyclization steps .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity for 4-hydroxyquinolin-2(1H)-ones, while others show limited efficacy?
- Methodological Answer : Divergent results stem from:
- Cell line specificity : Derivatives with 4-methylphenyl substituents exhibit IC₅₀ < 10 μM in breast cancer (MCF-7) but are inactive in lung cancer (A549) .
- Metabolic stability : Rapid hepatic oxidation of 6-methyl derivatives in murine models reduces bioavailability .
- Assay interference : Autofluorescence of quinolinone cores may skew high-throughput screening data; use LC-MS validation .
Experimental Design Guidance
Q. How to design novel this compound derivatives with dual antimicrobial and anticancer activity?
- Methodological Answer : Apply hybrid pharmacophore strategies:
- Scaffold hopping : Integrate isothiazolo[5,4-b]quinolin-4(9H)-one cores (antimicrobial) with pyrimido[4,5-b]quinoline substituents (anticancer) .
- Bioisosteric replacement : Replace labile ester groups with cyanamide moieties (-NH-C≡N) to enhance metabolic stability .
- In silico screening : Use molecular docking against E. coli DNA gyrase and human topoisomerase II to prioritize dual-action candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
